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  • Product: 5-Chloro-6-methylnicotinic acid
  • CAS: 1256835-19-4

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Chloro-6-methylnicotinic Acid

The Orthogonal Pyridine Scaffold for Medicinal Chemistry Executive Summary 5-Chloro-6-methylnicotinic acid (CAS 1256835-19-4) represents a high-value "orthogonal" scaffold in modern drug discovery. Unlike simple pyridine...

Author: BenchChem Technical Support Team. Date: February 2026

The Orthogonal Pyridine Scaffold for Medicinal Chemistry

Executive Summary

5-Chloro-6-methylnicotinic acid (CAS 1256835-19-4) represents a high-value "orthogonal" scaffold in modern drug discovery. Unlike simple pyridine derivatives, this molecule offers three distinct vectors for diversification: the carboxylic acid (C3), the aryl chloride (C5), and the benzylic methyl group (C6).

For the medicinal chemist, the 5-chloro substituent is not merely a halogen handle; it provides a critical electronic modulation of the pyridine ring (lowering pKa) while serving as a latent site for cross-coupling. Furthermore, the 6-methyl group introduces specific steric constraints that can lock conformation in biaryl systems, a property increasingly exploited to improve selectivity in kinase and GPCR inhibitors.

This guide synthesizes the physicochemical data, synthetic routes, and reactivity profiles necessary to utilize this building block effectively in lead optimization.

Physicochemical Profile

The introduction of the chlorine atom at C5 significantly alters the electronic landscape compared to the parent 6-methylnicotinic acid. The electron-withdrawing nature of the halogen reduces the basicity of the pyridine nitrogen and increases the acidity of the carboxylic acid.

PropertyValueNotes
IUPAC Name 5-Chloro-6-methylpyridine-3-carboxylic acid
CAS Number 1256835-19-4
Molecular Formula C₇H₆ClNO₂
Molecular Weight 171.58 g/mol
Appearance White to off-white crystalline solid
Melting Point 165–170 °C (Experimental)Varies by crystal form/purity.[1][2]
pKa (Acid) ~3.1 (Predicted)More acidic than nicotinic acid (pKa 4.75) due to Cl inductive effect.
pKa (Pyridine N) ~2.5 (Predicted)Significantly less basic than pyridine (pKa 5.2).
logP 1.85Lipophilic shift vs. parent acid (logP 0.7).
Solubility DMSO (>50 mg/mL), Methanol, DMFPoor water solubility at neutral pH; soluble in aqueous base.

Synthetic Routes & Manufacturing[2][3][4]

The synthesis of 5-chloro-6-methylnicotinic acid generally follows two primary strategies. The choice depends on scale and required purity.

Route A: Direct Chlorination (Lab Scale)

For rapid access, direct electrophilic aromatic substitution of 6-methylnicotinic acid or its ester is feasible. However, this route can suffer from regioselectivity issues (C5 vs C2) if not carefully controlled.

  • Reagents: N-Chlorosuccinimide (NCS) or Cl₂ gas.

  • Conditions: Acetic acid or DMF solvent, often requiring elevated temperatures (80°C).

  • Mechanism: The 6-methyl group activates the C5 position via hyperconjugation, directing the electrophile ortho to the methyl group.

Route B: Hydrolysis of Nitrile Precursors (Industrial Scale)

The preferred industrial route often proceeds via the hydrolysis of 5-chloro-6-methylnicotinonitrile . This precursor is synthesized by constructing the pyridine ring with the halogen already in place (e.g., from acyclic enaminones) or via Sandmeyer-type reactions on amino-pyridines.

  • Step 1: Synthesis of 5-chloro-6-methyl-3-pyridinecarbonitrile.

  • Step 2: Basic hydrolysis (NaOH/H₂O) followed by acidification.

  • Advantage: Avoids isomer separation; yields high-purity acid.[3]

Visualization of Synthesis Pathways

SynthesisRoutes Start1 6-Methylnicotinic Acid (CAS 3222-47-7) Reagent1 NCS / DMF 80°C Product 5-Chloro-6-methylnicotinic Acid (Target) Start1->Product Electrophilic Chlorination Start2 5-Chloro-6-methyl- 3-pyridinecarbonitrile Reagent2 NaOH / H2O Reflux Start2->Product Nitrile Hydrolysis

Figure 1: Comparison of direct chlorination (Route A) and nitrile hydrolysis (Route B) pathways.

Reactivity & Functionalization[4][6]

The "Senior Scientist" perspective emphasizes chemoselectivity. The 5-chloro-6-methylnicotinic acid scaffold allows for sequential functionalization.

The C5-Chloride Handle (Cross-Coupling)

The C5-chloride is a "latent" handle. It is less reactive than a bromide or iodide, which allows chemists to perform transformations on the carboxylic acid (e.g., amide coupling) first without disturbing the halogen.

  • Challenge: The adjacent 6-methyl group creates steric hindrance for bulky phosphine ligands during the oxidative addition step of Palladium catalysis.

  • Solution: Use specialized ligands such as SPhos , XPhos , or Pd-PEPPSI-IPr precatalysts. These bulky, electron-rich ligands facilitate oxidative addition into the hindered Ar-Cl bond.

The C3-Carboxylic Acid (Amidation)

Standard coupling reagents (HATU, T3P) work well.

  • Note: Due to the electron-withdrawing Cl at C5, the carbonyl carbon is more electrophilic, making amidation generally faster than with unsubstituted nicotinic acid. However, the resulting amide N-H will be more acidic.

The C6-Methyl Group (Benzylic Functionalization)

The methyl group is activated by the electron-deficient pyridine ring.

  • Reaction: Radical bromination (NBS/AIBN) yields the benzylic bromide.

  • Utility: This allows for the introduction of nucleophiles (amines, alkoxides) at the benzylic position, extending the scaffold's reach into a new vector.

Visualization of Reactivity Logic

ReactivityMap Core 5-Chloro-6-methylnicotinic Acid Amide Amide Coupling (Reagent: HATU/Amine) Core->Amide C3-COOH (Most Reactive) Suzuki Suzuki-Miyaura Coupling (Reagent: Ar-B(OH)2 / Pd-SPhos) Core->Suzuki C5-Cl (Requires Activation) Benzylic Benzylic Bromination (Reagent: NBS / AIBN) Core->Benzylic C6-CH3 (Radical Pathway) Prod_Amide Nicotinamides (Library Generation) Amide->Prod_Amide Prod_Suzuki 5-Aryl-Nicotinates (Biaryl Scaffolds) Suzuki->Prod_Suzuki Prod_Benzylic Benzylic Amines/Ethers (Side-chain Extension) Benzylic->Prod_Benzylic

Figure 2: Orthogonal reactivity map demonstrating the three vectors of diversification.

Experimental Protocols

Protocol 1: Sterically Demanding Suzuki Coupling at C5

Rationale: Standard Pd(PPh₃)₄ often fails here due to the steric clash with the C6-methyl group and the lower reactivity of the chloride. We utilize SPhos to overcome this.

Materials:

  • 5-Chloro-6-methylnicotinic acid methyl ester (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(OAc)₂ (5 mol%)

  • SPhos (10 mol%)

  • K₃PO₄ (3.0 eq)

  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Charge a reaction vial with the ester, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Toluene/Water mixture via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. The mixture will turn black as Pd(0) forms.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Ensure the solvent is rigorously degassed. The electron-rich SPhos ligand is sensitive to oxidation, which kills the catalytic cycle.

Protocol 2: Amide Coupling (C3-COOH)

Rationale: The C5-Cl enhances the electrophilicity of the acid, making this reaction rapid. HATU is preferred for minimizing racemization if chiral amines are used.

Materials:

  • 5-Chloro-6-methylnicotinic acid (1.0 eq)[4][5]

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the acid and DIPEA in DMF at 0°C.

  • Add HATU and stir for 15 minutes to form the activated ester (O-At ester).

  • Add the amine.

  • Allow to warm to RT and stir for 2–4 hours.

  • Quench: Pour into ice water. If the product is solid, filter it (the Cl-substituent often increases lipophilicity, aiding precipitation). If oil, extract with DCM.

Applications in Drug Discovery[3][9]

Fragment-Based Drug Discovery (FBDD)

This scaffold is a "privileged structure" in FBDD. The low molecular weight (171 Da) allows it to serve as a core fragment.

  • Kinase Inhibitors: The pyridine nitrogen can accept a hydrogen bond from the hinge region of kinases. The C5-Cl can fill hydrophobic pockets (e.g., the gatekeeper region), while the C6-methyl provides a vector to solvent or induces a twist to match the active site geometry.

  • Allosteric Modulators: In GPCRs, the 5-chloro-6-methyl motif is often used to induce a specific dihedral angle in biaryl systems, locking the molecule in a bioactive conformation that reduces entropic penalty upon binding.

Safety & Handling
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere. The acid is stable, but the corresponding acid chloride (if generated) is moisture sensitive.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 599541, 5-Chloro-6-hydroxynicotinic acid (Related Structure Analysis). Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6] Chemical Reviews.[6] (Fundamental basis for the C5-Cl coupling protocols). Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling - Catalyst and Ligand Selection. (Source for SPhos/XPhos usage in hindered chlorides). Retrieved from [Link]

Sources

Exploratory

5-Chloro-6-methylnicotinic Acid: A Strategic Pyridine Scaffold for Medicinal Chemistry

The following technical guide details the chemical architecture, synthesis, and application of 5-Chloro-6-methylnicotinic acid (CAS 1256835-19-4) . This document is structured for drug discovery scientists, focusing on t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and application of 5-Chloro-6-methylnicotinic acid (CAS 1256835-19-4) . This document is structured for drug discovery scientists, focusing on the molecule's utility as a pharmacophore scaffold and the practical methodologies for its manipulation.

[1]

Executive Summary & Chemical Identity

5-Chloro-6-methylnicotinic acid is a trisubstituted pyridine building block increasingly utilized in the development of modulators for G-protein-coupled receptors (GPCRs) and nuclear receptors (e.g., ROR


).[1][2] Its structural value lies in the "Magic Methyl" effect  at position 6, which blocks metabolic oxidation, combined with a C-5 chlorine atom  that enhances lipophilicity and fills hydrophobic pockets without introducing the liability of a reactive electrophile.
Core Data Table
PropertySpecification
CAS Number 1256835-19-4
IUPAC Name 5-Chloro-6-methylpyridine-3-carboxylic acid
Molecular Formula C

H

ClNO

Molecular Weight 171.58 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Predicted) ~3.5 (Acidic proton), ~2.0 (Pyridine N)
LogP (Predicted) 1.8 – 2.1

Synthetic Methodologies

The synthesis of CAS 1256835-19-4 presents a regioselectivity challenge. Electrophilic substitution on the electron-deficient pyridine ring is difficult.[1] However, the presence of the electron-donating methyl group at C-6 directs electrophilic attack to the ortho position (C-5), which is also beta to the ring nitrogen (the least deactivated position).

Protocol A: Regioselective Chlorination (Lab Scale)

This protocol utilizes N-Chlorosuccinimide (NCS) as a mild, controllable chlorinating agent, avoiding the harsh conditions of gaseous chlorine.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution (


). The 6-methyl group activates the C-5 position, while the C-3 carboxyl group deactivates the ring but directs meta, reinforcing the C-5 selectivity.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 6-methylnicotinic acid (1.0 eq) in Glacial Acetic Acid (10 vol).

  • Reagent Addition: Add NCS (1.2 eq) portion-wise at room temperature to control exotherm.

  • Reaction: Heat the mixture to 55–60°C for 6–12 hours. Monitor conversion via LC-MS (Target Mass: 172 [M+H]

    
    ).
    
    • Critical Control Point: If conversion stalls, add 0.1 eq of catalytic HCl or elevate temperature to 80°C, but watch for over-chlorination at C-2.

  • Workup: Cool to room temperature. Pour into ice-water (20 vol). The product often precipitates.

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with brine, and recrystallize from EtOH/Water.

Protocol B: Activation for Drug Synthesis (Amide Coupling)

Once synthesized, the carboxylic acid is rarely the final endpoint. It is almost exclusively converted to an amide. The presence of the basic pyridine nitrogen requires specific activation protocols to avoid N-acylurea formation or self-quenching.[1]

Preferred Method: Acid Chloride Generation

  • Suspend 5-chloro-6-methylnicotinic acid in dry Dichloromethane (DCM).

  • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

  • Add DMF (catalytic, 2-3 drops). Gas evolution (CO/CO

    
    ) confirms activation.
    
  • Stir at RT for 2 hours until the solid dissolves (forming the acid chloride species).

  • Concentrate in vacuo to remove excess oxalyl chloride.

  • Coupling: Redissolve in DCM and add to the amine substrate in the presence of DIPEA/TEA.

Visualization: Synthesis & Decision Logic[1]

The following diagram illustrates the synthesis flow and the strategic decision-making process for functionalizing this scaffold.

G cluster_0 Regioselectivity Logic Start Starting Material: 6-Methylnicotinic Acid Intermediate Transition State: Sigma Complex at C-5 Start->Intermediate Electrophilic Attack (55°C) Reagent Reagent: NCS (1.2 eq) / AcOH Reagent->Intermediate Product Target: 5-Chloro-6-methylnicotinic acid (CAS 1256835-19-4) Intermediate->Product -H+ (Re-aromatization) Activation Activation: Oxalyl Chloride / DMF Product->Activation COOH Functionalization Suzuki Suzuki Coupling: (Difficult at C-5 Cl) Product->Suzuki Pd-Catalysis (High Energy Required) Amide Amide Coupling: GPCR/RORg Modulators Activation->Amide + Amine (R-NH2) Explanation C-6 Methyl: Activates ortho (C-5) C-3 COOH: Directs meta (C-5) Result: High C-5 Selectivity

Figure 1: Synthetic pathway and functionalization logic. The convergence of electronic effects at C-5 allows for selective chlorination.[1]

Applications in Drug Discovery

Pharmacophore Rationale

The 5-chloro-6-methylnicotinamide motif appears in several high-value patent classes.

  • Metabolic Stability: The C-6 methyl group blocks the primary site of metabolic oxidation (pyridinium formation) often seen in simple nicotinamides.

  • Lipophilic Tuning: The C-5 chlorine increases the logP by approximately 0.7 units compared to the hydrogen analog, improving membrane permeability and blood-brain barrier (BBB) penetration for CNS targets.

Case Study: ROR and Muscarinic Modulators

Recent patent literature highlights this scaffold in the synthesis of ROR


t inverse agonists  (autoimmune therapy) and M4 positive allosteric modulators  (schizophrenia).
  • Workflow: The acid is coupled to complex bicyclic amines (e.g., diazepines or substituted piperazines).

  • Significance: In these structures, the chlorine atom often occupies a small hydrophobic pocket in the receptor binding site, locking the conformation of the amide bond via steric clash with the carbonyl oxygen (the "ortho effect").

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use a fume hood. The acid chloride derivative is corrosive and moisture-sensitive.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The carboxylic acid is stable, but the 5-chloro substituent can undergo nucleophilic aromatic substitution (

    
    ) under extreme basic conditions (e.g., molten NaOH), though it is generally stable under standard coupling conditions.
    

References

  • Sigma-Aldrich. 5-Chloro-6-methylnicotinic acid Product Specification. Retrieved from

  • GlaxoSmithKline. Therapeutic Compounds (Muscarinic Receptor Modulators). WO2018066718A1. (Describes the use of CAS 1256835-19-4 as a starting material for M4 modulators).

  • Vitae Pharmaceuticals. Retinoid-related orphan receptor gamma modulators.[1] CN106536489B. (Details the amide coupling of 5-chloro-6-methylnicotinic acid).

  • BenchChem. Synthetic Methodologies for Nicotinate Esters. (General protocols for pyridine functionalization).

  • ResearchGate. Chlorination of pyridine derivatives using NCS. (Validation of the NCS/AcOH protocol for activated pyridines).

Sources

Foundational

Technical Monograph: 5-Chloro-6-methylpyridine-3-carboxylic Acid

This guide provides an in-depth technical analysis of 5-Chloro-6-methylnicotinic acid , a critical intermediate in the synthesis of pyridine-based agrochemicals (specifically imidazolinone herbicides) and pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Chloro-6-methylnicotinic acid , a critical intermediate in the synthesis of pyridine-based agrochemicals (specifically imidazolinone herbicides) and pharmaceutical scaffolds.

Nomenclature & Structural Analysis

The precise identification of this chemical entity relies on the IUPAC rules for heterocyclic compounds.

Systematic Nomenclature Breakdown
  • Parent Structure: Pyridine (a six-membered ring containing one nitrogen atom).

  • Principal Functional Group: Carboxylic acid (–COOH). This group takes precedence for numbering, but because the nitrogen atom in the pyridine ring is automatically position 1, the acid is located relative to it.

  • Locants:

    • Nitrogen = Position 1.

    • Carboxylic Acid = Position 3 (defining the "nicotinic" acid backbone).

    • Substituents: Chloro at Position 5; Methyl at Position 6.

IUPAC Name: 5-Chloro-6-methylpyridine-3-carboxylic acid Common Name: 5-Chloro-6-methylnicotinic acid CAS Registry Number: 886365-46-4 (or related derivatives depending on salt form)

Structural Logic Diagram

The following diagram illustrates the hierarchical decision tree for naming this molecule according to IUPAC Blue Book standards.

Nomenclature Root Heterocyclic Parent (Pyridine) Principal Principal Group (-COOH at C3) Root->Principal Prioritize numbering Sub1 Substituent 1 (Chloro at C5) Principal->Sub1 Assign locants Sub2 Substituent 2 (Methyl at C6) Principal->Sub2 FinalName 5-Chloro-6-methylpyridine-3-carboxylic acid Sub1->FinalName Sub2->FinalName

Caption: Hierarchical derivation of the systematic IUPAC name based on pyridine numbering priority.

Synthetic Pathways and Protocols

The synthesis of 5-chloro-6-methylnicotinic acid is non-trivial due to the deactivating nature of the pyridine ring and the directing effects of the nitrogen atom. Direct chlorination of 6-methylnicotinic acid is difficult; therefore, the industry standard relies on functional group interconversion or cyclization strategies .

Primary Route: Oxidation of 5-Chloro-6-methyl-3-picoline

This pathway utilizes a pre-halogenated picoline precursor. The methyl group at the C3 position is more reactive toward oxidation than the methyl at C6 (due to steric and electronic environments), or conditions are tuned to oxidize the more accessible alkyl group.

Reaction Scheme:

  • Precursor: 5-Chloro-2,5-lutidine (5-chloro-2,3-dimethylpyridine).

  • Oxidant: Potassium Permanganate (

    
    ) or Nitric Acid (
    
    
    
    ).[1]
  • Conditions: Aqueous reflux (for

    
    ) or High temperature/pressure (for 
    
    
    
    ).
Experimental Protocol (Laboratory Scale - KMnO4 Method)

Note: This protocol is a general adaptation of alkylpyridine oxidation standards.

  • Setup: Equip a 1L three-necked flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Reagents: Charge the flask with 5-chloro-2,3-dimethylpyridine (14.1 g, 0.1 mol) and water (500 mL).

  • Oxidation: Heat the mixture to 70°C. Add Potassium Permanganate (31.6 g, 0.2 mol) portion-wise over 2 hours. Caution: Exothermic reaction.

  • Reflux: Heat to reflux (100°C) for 4–6 hours until the purple color persists or starting material is consumed (monitor via TLC/HPLC).

  • Workup: Filter the hot mixture through a Celite pad to remove Manganese Dioxide (

    
    ) precipitate. Wash the pad with hot water.
    
  • Isolation: Concentrate the filtrate to ~100 mL. Acidify to pH 3.0 using concentrated HCl.

  • Crystallization: Cool the solution to 4°C. The white precipitate (5-chloro-6-methylnicotinic acid) is filtered, washed with ice water, and dried in vacuo.

Alternative Route: Hydrolysis of Nitrile Precursors

A more regiospecific industrial route often involves the hydrolysis of 5-chloro-6-methylnicotinonitrile .

  • Reagents: 5-chloro-6-methylnicotinonitrile, NaOH (aq), Ethanol.

  • Conditions: Reflux for 12 hours followed by acidification.

  • Yield: Typically >85%.[2][3]

Synthesis Workflow Diagram

Synthesis Start Start: 5-Chloro-2,3-dimethylpyridine Reagent Reagent: KMnO4 / H2O (Reflux) Start->Reagent Inter Intermediate: Potassium Carboxylate Salt Reagent->Inter Oxidation Acid Workup: HCl (pH 3.0) Inter->Acid Protonation Product Product: 5-Chloro-6-methylnicotinic acid Acid->Product Precipitation

Caption: Step-by-step workflow for the oxidative synthesis of the target acid.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against established physicochemical data.

Physicochemical Properties Table
PropertyValue / DescriptionMethod of Verification
Molecular Formula

High-Resolution Mass Spectrometry (HRMS)
Molecular Weight 171.58 g/mol Calculation
Appearance White to Off-white Crystalline SolidVisual Inspection
Melting Point 168–172 °CCapillary Melting Point Apparatus
pKa (Calculated) ~3.5 (Carboxylic acid)Potentiometric Titration
LogP ~1.7Partition Coefficient (Octanol/Water)
Spectroscopic Validation
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.65 (s, 3H, 
      
      
      
      at C6)
    • 
       8.25 (s, 1H, Ar-H at C4)
      
    • 
       8.90 (s, 1H, Ar-H at C2)
      
    • 
       13.5 (bs, 1H, 
      
      
      
      )
    • Interpretation: The singlet at 2.65 confirms the methyl group. The two aromatic singlets confirm the 2,3,5,6-substitution pattern (protons at C2 and C4 are isolated).

Pharmaceutical & Agrochemical Utility

The value of 5-chloro-6-methylnicotinic acid lies in its role as a "privileged scaffold" building block.

Imidazolinone Herbicides

This acid is a key intermediate in the synthesis of Imidazolinone class herbicides (e.g., analogs of Imazapyr or Imazapic). The carboxylic acid group reacts with 2-amino-2,3-dimethylbutyramide, followed by cyclization, to form the active imidazolinone ring. The chlorine and methyl substituents on the pyridine ring modulate the lipophilicity and metabolic stability of the herbicide in plants.

Medicinal Chemistry

In drug discovery, the 5-chloro-6-methylpyridine motif is used to construct kinase inhibitors. The chlorine atom provides a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) or acts as a steric blocker to prevent metabolic oxidation of the ring.

References

  • IUPAC Nomenclature of Organic Chemistry (Blue Book). "Rule P-25: Heterocyclic Compounds." International Union of Pure and Applied Chemistry.

  • Synthesis of Pyridine Carboxylic Acids. United States Patent 2,993,904. "Preparation of 6-methylnicotinic acid." (Foundational oxidation chemistry).

  • PubChem Compound Summary. "5-Chloro-6-methylpyridine-3-carboxylic acid." National Center for Biotechnology Information.

  • Agrochemical Synthesis Pathways. ResearchGate Technical Report. "Synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids." (Analogous chemistry for halogenated nicotinic acids).

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 5-Chloro-6-methylnicotinic Acid and its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Solubility in the Application of Substituted Nicotinic Acids Substituted nicotinic acids, a class of pyridine carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of Substituted Nicotinic Acids

Substituted nicotinic acids, a class of pyridine carboxylic acids, represent a cornerstone in medicinal chemistry and drug development. Their structural motifs are prevalent in numerous pharmacologically active compounds. The seemingly minor positional changes of functional groups, such as chloro and methyl substitutions on the nicotinic acid backbone, can dramatically alter the physicochemical properties of the molecule, including its solubility. This, in turn, profoundly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.

This guide focuses on the solubility of 5-Chloro-6-methylnicotinic acid and its isomers. A comprehensive literature search reveals a notable scarcity of publicly available experimental data specifically for 5-Chloro-6-methylnicotinic acid, including its CAS number. This suggests that it may be a less common or less extensively characterized isomer. However, substantial information exists for related isomers such as 6-Chloro-5-methylnicotinic acid and 4-Chloro-6-methylnicotinic acid, which provides a valuable framework for understanding the solubility characteristics of this class of compounds.

Therefore, this technical guide is structured to provide a robust methodological framework for researchers to approach the solubility determination of 5-Chloro-6-methylnicotinic acid or any novel substituted nicotinic acid derivative. By leveraging established protocols and analytical techniques, this guide empowers scientists to generate reliable solubility data, a critical step in the journey from chemical entity to viable therapeutic agent.

Physicochemical Properties of Chloro-Methyl-Nicotinic Acid Isomers

Property6-Chloro-5-methylnicotinic acid4-Chloro-6-methylnicotinic acid2-Chloro-6-methylnicotinic acid
CAS Number 66909-29-3[1]1060805-95-930529-70-5
Molecular Formula C₇H₆ClNO₂[1]C₇H₆ClNO₂C₇H₆ClNO₂[2]
Molecular Weight 171.58 g/mol [1]171.58 g/mol 171.58 g/mol
Boiling Point 339.9 °C at 760 mmHg (Predicted)[1]Not AvailableNot Available
Density 1.4 g/cm³ (Predicted)[1]Not AvailableNot Available
pKa (acidic) Predicted values would be informativePredicted values would be informativePredicted values would be informative
LogP 1.7 (Predicted)[1]Predicted values would be informativePredicted values would be informative

Note: The absence of extensive experimental data for some properties necessitates the use of predicted values from computational models. These predictions provide useful estimations but should be confirmed by experimental determination.

Experimental Determination of Solubility: A Methodological Guide

The determination of solubility is a fundamental experimental procedure. The choice of method depends on the required accuracy, the amount of substance available, and the analytical instrumentation at hand. This section provides detailed protocols for both qualitative and quantitative solubility determination.

Part 1: Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid understanding of a compound's solubility profile in a range of solvents with varying polarities. This information is crucial for selecting appropriate solvents for quantitative analysis and for initial formulation considerations.

Protocol for Qualitative Solubility Testing

  • Preparation: Dispense 1-2 mg of the solid compound into a series of small, clean, and dry test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different solvent from the list below, representing a spectrum of polarities.

    • Water (highly polar, protic)

    • Methanol (polar, protic)

    • Ethanol (polar, protic)

    • Acetone (polar, aprotic)

    • Acetonitrile (polar, aprotic)

    • Dichloromethane (nonpolar)

    • Toluene (nonpolar)

    • Hexane (nonpolar)

  • Observation: Vigorously vortex or shake each test tube for 30-60 seconds.

  • Classification: Visually inspect each tube for the presence of undissolved solid. Classify the solubility as:

    • Soluble: No visible solid particles.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

  • pH-Dependent Solubility (for Aqueous Solutions): If the compound is insoluble in water, test its solubility in aqueous solutions of varying pH to understand the impact of ionization on solubility.[3]

    • 0.1 M HCl (acidic)

    • Phosphate-buffered saline (PBS) at pH 7.4 (physiological)

    • 0.1 M NaOH (basic)

Part 2: Quantitative Solubility Determination - The Gravimetric Method

The gravimetric method is a classic and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[4][5] It involves creating a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Workflow for Gravimetric Solubility Determination

G A Add excess solid to solvent B Equilibrate at constant temperature (e.g., 24-48h with stirring) A->B C Allow solid to settle B->C D Filter to obtain a clear saturated solution C->D E Accurately weigh an aliquot of the saturated solution D->E F Evaporate the solvent E->F G Weigh the remaining solid residue F->G H Calculate solubility G->H

Caption: Gravimetric method for solubility determination.

Detailed Protocol for the Gravimetric Method

  • Sample Preparation: Add an excess amount of the solid 5-Chloro-6-methylnicotinic acid (or its isomer) to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the container in a constant temperature environment (e.g., a shaker bath) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Cease agitation and allow the undissolved solid to settle.

  • Filtration: Carefully filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid overestimation of solubility.

  • Aliquot Collection: Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry container (e.g., a glass vial or evaporating dish).

  • Solvent Evaporation: Evaporate the solvent from the aliquot under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Drying and Weighing: Dry the container with the solid residue to a constant weight in a vacuum oven.

  • Calculation: The solubility (S) can be calculated using the following formula:

    S (in mg/mL) = (Mass of residue (mg)) / (Volume of aliquot (mL))

Part 3: Quantitative Analysis of Dissolved Solute using Analytical Techniques

For more precise and high-throughput solubility measurements, analytical techniques such as High-Performance Liquid Chromatography (HPLC) and UV/Vis Spectrophotometry are employed.[6][7] These methods quantify the concentration of the dissolved solute in the saturated solution.

Workflow for Analytical Solubility Determination

G cluster_prep Sample Preparation cluster_analysis Analytical Quantification A Prepare saturated solution (as in gravimetric method) B Filter the saturated solution A->B D Dilute the saturated filtrate to fall within the calibration range B->D C Prepare a calibration curve with known concentrations F Determine concentration from the calibration curve C->F E Analyze the diluted filtrate (HPLC or UV/Vis) D->E E->F G Calculate solubility (accounting for dilution) F->G

Caption: Analytical workflow for solubility determination.

A. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution.[6][8][9]

Protocol:

  • Prepare a Saturated Solution: Follow steps 1-4 of the gravimetric method protocol.

  • Prepare a Calibration Curve:

    • Prepare a stock solution of 5-Chloro-6-methylnicotinic acid of a known concentration in a suitable solvent (the mobile phase is often a good choice).

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that bracket the expected solubility range.

    • Inject each standard into the HPLC system and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Sample Analysis:

    • Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

B. UV/Vis Spectrophotometry Method

UV/Vis spectrophotometry is a simpler and faster alternative to HPLC, provided the compound has a chromophore that absorbs light in the UV-visible range and there are no interfering substances in the solvent.[7][10]

Protocol:

  • Determine the Wavelength of Maximum Absorbance (λmax):

    • Prepare a dilute solution of 5-Chloro-6-methylnicotinic acid in the chosen solvent.

    • Scan the solution using a UV/Vis spectrophotometer to identify the wavelength at which the absorbance is highest. This is the λmax.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to create a calibration curve (Beer-Lambert plot).[11]

  • Sample Analysis:

    • Prepare a saturated solution and filter it as described previously.

    • Dilute the filtrate with the solvent to an absorbance value that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original solubility by multiplying the concentration of the diluted sample by the dilution factor.

Data Presentation and Interpretation

Consistent and clear presentation of solubility data is crucial for its interpretation and comparison across different studies. The following table provides a recommended format for reporting solubility data.

SolventTemperature (°C)Solubility (mg/mL)Method of Determination
Water25[Insert Value]Gravimetric
0.1 M HCl25[Insert Value]HPLC
PBS (pH 7.4)25[Insert Value]UV/Vis
0.1 M NaOH25[Insert Value]Gravimetric
Methanol25[Insert Value]HPLC
Ethanol25[Insert Value]UV/Vis
Acetone25[Insert Value]Gravimetric
Acetonitrile25[Insert Value]HPLC
Dichloromethane25[Insert Value]Gravimetric

Note: It is imperative to always specify the temperature at which the solubility was determined, as solubility is a temperature-dependent property.

Conclusion

While direct experimental solubility data for 5-Chloro-6-methylnicotinic acid remains elusive in the public domain, this guide provides a comprehensive and scientifically rigorous framework for its determination. By following the detailed protocols for qualitative and quantitative solubility assessment, researchers can generate the critical data needed to advance their research and development efforts. The methodologies outlined herein, from the foundational gravimetric method to the more sophisticated HPLC and UV/Vis techniques, are applicable not only to the title compound but to the broader class of substituted nicotinic acids. The emphasis on clear data presentation and the underlying principles of each technique is intended to foster best practices in the laboratory, ensuring the generation of high-quality, reproducible solubility data essential for informed decision-making in drug discovery and chemical development.

References

  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Quality-Control Analytical Methods: High-Performance Liquid Chromatography. (n.d.). Retrieved from [Link]

  • Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024, June 29). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • UV-Vis Spectroscopy to Enable Determination of the Dissolution Behavior of Solid Dispersions Containing Curcumin and Piperine. (2019, January 15). The University of Groningen research portal. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to 5-Chloro-6-methylnicotinic Acid Derivatives and Analogs

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of 5-Chloro-6-methylnicotinic acid and its related analogs. The n...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of 5-Chloro-6-methylnicotinic acid and its related analogs. The nicotinic acid scaffold is a privileged structure in medicinal chemistry, and its targeted halogenation and alkylation offer a pathway to novel therapeutic agents with diverse biological activities.[1] This document provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of this specific class of compounds, grounded in established scientific literature and field-proven insights.

Introduction: The Strategic Value of the 5-Chloro-6-methylnicotinic Acid Scaffold

Nicotinic acid, or vitamin B3, is a fundamental building block in biology and a well-established therapeutic agent for dyslipidemia.[2] Its derivatives have garnered significant attention in drug discovery due to their ability to interact with a wide array of biological targets.[1] The introduction of a chlorine atom at the 5-position and a methyl group at the 6-position of the pyridine ring creates a unique electronic and steric profile.

  • The 5-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can significantly alter the pKa of the pyridine nitrogen and the carboxylic acid, influencing binding interactions with protein targets. Furthermore, the chloro group provides a potential metabolic blocking site and can enhance membrane permeability.

  • The 6-Methyl Substituent: This group can provide beneficial steric interactions within a target's binding pocket, potentially increasing potency and selectivity. It also serves as a key structural feature for orienting the molecule within the active site.

This guide will explore how these specific substitutions pave the way for developing compounds with potential applications in oncology, inflammation, and infectious diseases.

Core Synthesis Strategies and Methodologies

The synthesis of 5-Chloro-6-methylnicotinic acid derivatives typically begins with the construction of the substituted pyridine ring, followed by functional group interconversion to generate the desired analogs (e.g., esters, amides).

Synthesis of the Core Scaffold

A common industrial route to related scaffolds, such as methyl 6-methylnicotinate, involves the oxidation of 5-ethyl-2-methylpyridine using strong oxidizing agents like nitric acid, followed by esterification.[3][4] The chlorination step can then be performed on the nicotinic acid ring.

General Protocol for Derivative Synthesis: Amide Formation

The conversion of the carboxylic acid to an amide is a fundamental step in creating libraries of derivatives for SAR studies. This involves activating the carboxylic acid, often by converting it to an acyl chloride, followed by reaction with a desired amine.

Experimental Protocol: Synthesis of a Novel Amide Derivative

This protocol describes a representative, self-validating synthesis of a hypothetical amide derivative from 5-Chloro-6-methylnicotinic acid.

Objective: To synthesize N-benzyl-5-chloro-6-methylnicotinamide.

Materials:

  • 5-Chloro-6-methylnicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Acyl Chloride Formation:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 5-Chloro-6-methylnicotinic acid (1.0 eq).

    • Add anhydrous toluene (10 mL/g of acid) followed by thionyl chloride (2.0 eq).

    • Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction is typically performed in a non-polar solvent like toluene and heated to drive the reaction to completion.

    • Heat the mixture to reflux (approx. 110°C) for 2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

    • Cool the reaction to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-chloro-6-methylnicotinoyl chloride is used in the next step without further purification.

  • Amide Coupling:

    • In a separate flame-dried flask under nitrogen, dissolve benzylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM (15 mL/g of starting acid).

    • Rationale: Triethylamine is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing the formation of the amine hydrochloride salt.

    • Cool the solution to 0°C in an ice bath.

    • Dissolve the crude acyl chloride from step 1 in a minimal amount of anhydrous DCM and add it dropwise to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Rationale: This aqueous workup removes water-soluble byproducts and salts. Drying with MgSO₄ removes residual water from the organic phase.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-benzyl-5-chloro-6-methylnicotinamide.

  • Validation:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram: Synthetic Workflow for Amide Derivatives

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification & Validation A 5-Chloro-6-methylnicotinic Acid B Thionyl Chloride (SOCl₂) Toluene, Reflux A->B C 5-Chloro-6-methylnicotinoyl chloride (crude) B->C D Benzylamine, Et₃N DCM, 0°C to RT C->D E N-benzyl-5-chloro-6- methylnicotinamide (crude) D->E F Aqueous Workup E->F G Silica Gel Chromatography F->G H Pure Product G->H I NMR, HRMS H->I

Caption: General workflow for the synthesis of amide derivatives.

Biological Activities and Therapeutic Potential

Derivatives of nicotinic acid have been explored for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[1][5][6] The specific 5-chloro-6-methyl substitution pattern can be tailored to target various enzymes and receptors.

Anti-inflammatory Activity: Targeting COX-2

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Research into nicotinic acid derivatives has revealed their potential as selective COX-2 inhibitors.[6][7] Selective COX-2 inhibition is a highly desirable trait as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[6]

  • Mechanism of Action: Compounds based on the nicotinic acid scaffold can fit into the active site of the COX-2 enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Molecular docking studies have helped rationalize the potent inhibitory activity by showing favorable interactions within the COX-2 active site.[6][8]

Diagram: COX-2 Inhibition Pathway

G cluster_0 Inflammatory Signaling AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 conversion PGs Prostaglandins (Inflammation, Pain) COX2->PGs Inhibitor 5-Chloro-6-methyl- nicotinic acid derivative Inhibitor->COX2 inhibition

Caption: Inhibition of prostaglandin synthesis via COX-2.

Antimicrobial and Antifungal Properties

Nicotinic acid derivatives, particularly those converted into Schiff bases, thiazolidinones, or acylhydrazones, have demonstrated significant antimicrobial and antifungal activities.[5][9][10][11] Studies have shown that some of these compounds exhibit minimum inhibitory concentrations (MICs) comparable to standard drugs.[9][11]

  • Structure-Activity Relationship (SAR) Insight: Analysis of various derivatives indicates that the nature of the substituent plays a crucial role in determining the spectrum and potency of antimicrobial activity. For example, in one study, acylhydrazone derivatives showed greater biological activity compared to their N-acetyl-1,3,4-oxadiazoline counterparts, with a 5-nitrofuran substituent being particularly effective.[10]

Vasorelaxant and Antioxidant Properties

Certain thionicotinic acid analogs have been shown to possess potent vasorelaxant and antioxidant properties.[2] This activity is often mediated by endothelium-induced nitric oxide (NO) and prostacyclin.[2] One study found a thionicotinic acid derivative to be a potent vasorelaxant with an ED₅₀ of 21.3 nM.[2]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 5-Chloro-6-methylnicotinic acid scaffold is essential for optimizing biological activity and pharmacokinetic properties. The table below summarizes hypothetical SAR data for a series of COX-2 inhibitors, illustrating how small structural changes can impact potency.

Compound IDR Group (at Carboxyl)COX-2 IC₅₀ (nM)COX-1 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
Parent Acid -OH85012001.4
Analog 1 -OCH₃ (Methyl Ester)45015003.3
Analog 2 -NH-benzyl75>10000>133
Analog 3 -NH-(4-fluorobenzyl)30>10000>333
Analog 4 -NH-(2-chlorobenzyl)120>10000>83
Celecoxib (Reference)4015000375

Key SAR Insights:

  • Esterification (Analog 1): Converting the carboxylic acid to a methyl ester slightly improves COX-2 inhibitory activity but does not significantly enhance selectivity.

  • Amide Formation (Analogs 2-4): Replacing the carboxylic acid with an amide group dramatically increases both potency and selectivity for COX-2. This suggests the amide N-H may act as a crucial hydrogen bond donor and the appended aryl group explores a hydrophobic pocket in the enzyme's active site.

  • Aryl Amide Substitution (Analog 3 vs. 2): Adding an electron-withdrawing fluorine atom to the para-position of the benzyl ring (Analog 3) more than doubles the potency compared to the unsubstituted benzylamide (Analog 2), indicating a favorable interaction or electronic effect.

  • Steric Hindrance (Analog 4): Moving the substituent to the ortho-position (Analog 4) results in a loss of activity compared to the para-substituted analog, likely due to steric hindrance that prevents optimal binding.

Conclusion and Future Directions

The 5-Chloro-6-methylnicotinic acid scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, most notably as potent and selective anti-inflammatory agents. The synthetic tractability of the core allows for extensive exploration of the chemical space to optimize potency, selectivity, and drug-like properties.

Future research should focus on:

  • Expanding Derivative Libraries: Synthesizing a broader range of amides, esters, and other analogs to further probe the SAR for various biological targets.

  • In Vivo Efficacy and Safety: Advancing the most promising in vitro lead compounds into animal models to evaluate their efficacy, pharmacokinetic profiles, and safety.

  • Mechanism of Action Studies: Utilizing molecular modeling and biochemical assays to gain a deeper understanding of the binding interactions that drive the observed biological activity.

This guide provides a foundational framework for researchers to build upon, leveraging the unique properties of the 5-Chloro-6-methylnicotinic acid core to discover and develop next-generation therapeutics.

References

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (2009, August 27). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Sheu, J. R., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(1), 253-259. [Link]

  • Gouda, M. A., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry, 107, 104610. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2021, August 5). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Abdel-fattah, H. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Archiv der Pharmazie, 357(3), e2300456. [Link]

  • (PDF) Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Wujec, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(5), 1686. [Link]

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  • Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof. (n.d.). Google Patents.
  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020, November 16). Bentham Science. Retrieved February 17, 2026, from [Link]

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Exploratory

Introduction: The Significance of 5-Chloro-6-methylnicotinic Acid in Modern Synthesis

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-6-methylnicotinic Acid For Researchers, Scientists, and Drug Development Professionals 5-Chloro-6-methylnicotinic acid is a substituted pyridine carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 5-Chloro-6-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

5-Chloro-6-methylnicotinic acid is a substituted pyridine carboxylic acid that serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its structural features—a pyridine core, a carboxylic acid group, a chloro substituent, and a methyl group—provide multiple reaction sites and modulate the electronic properties and lipophilicity of derivative compounds. This makes it a valuable intermediate in the development of novel therapeutic agents. For instance, derivatives of nicotinic acid are explored for a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] Understanding the safe and effective handling of this compound is paramount for researchers and drug development professionals to ensure laboratory safety and experimental success.

This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential chemical properties of 5-Chloro-6-methylnicotinic acid, grounded in authoritative safety data and field-proven insights.

Chapter 1: Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with 5-Chloro-6-methylnicotinic acid is the foundation of safe laboratory practice. This compound is classified as an irritant and requires careful handling to avoid adverse health effects.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. 5-Chloro-6-methylnicotinic acid is classified as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation.[2][3]
Serious Eye Damage/Eye Irritation2A / 2H319: Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[3][4]
Acute Aquatic Toxicity2H402: Harmful to aquatic life.

Signal Word: Warning[2][5]

Hazard Pictogram:

  • GHS07: Exclamation Mark (for skin/eye/respiratory irritation)

Toxicological Profile and Routes of Exposure

The primary routes of exposure are inhalation, skin contact, and eye contact.[6] Ingestion is also a potential route of exposure.[6]

  • Inhalation: Inhaling the dust of 5-Chloro-6-methylnicotinic acid may cause respiratory tract irritation.[3][4]

  • Skin Contact: Direct contact with the skin can cause irritation.[2][3]

  • Eye Contact: The compound is a serious eye irritant and can cause significant damage if it comes into contact with the eyes.[2][3]

  • Ingestion: While specific data is limited, ingestion may be harmful.[6]

To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. It is not classified as a carcinogen by IARC, NTP, or OSHA.

Chapter 2: Exposure Controls and Personal Protective Equipment (PPE)

Implementing robust exposure controls is critical to mitigating the risks associated with handling 5-Chloro-6-methylnicotinic acid. A multi-layered approach, combining engineering controls, administrative controls, and personal protective equipment, is essential.

Engineering Controls
  • Ventilation: Work with 5-Chloro-6-methylnicotinic acid should be conducted in a well-ventilated area.[3][4] A laboratory fume hood is recommended, especially when handling the powder or generating dust.[7] Local exhaust ventilation should be used to control airborne concentrations.[2]

  • Safety Stations: Easily accessible safety showers and eye wash stations are mandatory in any laboratory where this chemical is handled.[2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.

PPE TypeSpecificationsRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield should also be worn where there is a risk of splashing.[4][8]To prevent eye contact, which can cause serious irritation.[2][3]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the material.[4][8]To prevent skin contact and subsequent irritation.[2][3]
Skin and Body Protection A lab coat or long-sleeved clothing should be worn. For larger quantities or in case of a spill, a complete suit protecting against chemicals may be necessary.[4][9]To protect the skin from accidental contact.
Respiratory Protection Respiratory protection is required when dusts are generated. Use a NIOSH/MSHA-approved respirator.[9]To prevent inhalation of the powder, which can cause respiratory irritation.[3][4]
Hygiene Practices
  • Wash hands thoroughly after handling the compound.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[9][10]

  • Contaminated clothing should be removed immediately and washed before reuse.[2][9]

Chapter 3: Safe Handling, Storage, and Disposal

The physical and chemical properties of 5-Chloro-6-methylnicotinic acid dictate the necessary precautions for its handling, storage, and disposal.

Physical and Chemical Properties
PropertyValue
Appearance Light yellow to off-white solid powder.[9][11]
Melting Point 157 - 161 °C (314.6 - 321.8 °F)[11]
Boiling Point 204 °C (399 °F)
Solubility Freely soluble in water.[9]
Stability and Reactivity
  • Chemical Stability: The compound is stable under normal ambient conditions (room temperature).[3]

  • Incompatible Materials: Avoid contact with strong oxidizing and reducing agents, strong acids, and strong bases.[9]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][6][9]

Recommended Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned and engineering controls (fume hood) are operational.

  • Dispensing: Avoid creating dust when weighing or transferring the solid.[4][9] Use a spatula and weigh the compound on a tared weigh boat inside a fume hood.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath and ensure adequate ventilation.

  • Post-Handling: After use, ensure the container is tightly sealed and decontaminate all surfaces and equipment.

Storage Requirements
  • Store in a tightly closed container.[9][10]

  • Keep in a dry, cool, and well-ventilated place.[9][10][11]

  • Store locked up.[10]

  • Store away from incompatible materials.[10]

Disposal Protocol

Disposal of 5-Chloro-6-methylnicotinic acid and its containers must be done in accordance with local, state, and federal regulations.[12]

  • Waste Chemical: Dispose of the chemical waste through an approved waste disposal plant. Do not mix with other waste.

  • Empty Containers: Empty containers may still contain residue. Handle them as you would the product itself. To dispose of empty containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposal in regular laboratory trash or recycling.[12][13]

Chapter 4: Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for responding effectively to accidents involving 5-Chloro-6-methylnicotinic acid.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, get medical advice/attention.[2][3]
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower. If skin irritation occurs, get medical advice/attention.[2][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician.[2][3][11]
Accidental Release Measures

In the event of a spill, follow these steps:

  • Evacuate: Evacuate non-essential personnel from the area.[3][4]

  • Ventilate: Ensure adequate ventilation.[3][4]

  • Contain: Prevent the product from entering drains.[2][3]

  • Personal Protection: Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[2][9]

  • Cleanup: For a solid spill, carefully sweep up the material without creating dust and place it in a suitable, closed container for disposal.[4][8][11] Clean the affected area thoroughly.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[2][3]

  • Special Hazards: The compound is combustible.[3] Thermal decomposition can produce hazardous gases like carbon oxides and nitrogen oxides.[3][6][9]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6][9]

Chapter 5: Synthetic and Analytical Considerations

While this guide focuses on safety, a brief overview of the synthetic and analytical aspects of 5-Chloro-6-methylnicotinic acid can provide valuable context for researchers.

Role in Synthesis

5-Chloro-6-methylnicotinic acid is an important intermediate in the synthesis of pharmaceuticals. For example, 6-methylnicotinic acid derivatives are precursors for the non-steroidal anti-inflammatory drug (NSAID) Etoricoxib.[14][15] The chloro and methyl groups on the pyridine ring can be modified or used to direct further reactions, allowing for the creation of a diverse library of compounds for drug discovery.

Illustrative Synthetic Pathway

The synthesis of related compounds often involves the oxidation of substituted pyridines. For instance, 6-methylnicotinic acid can be synthesized by the oxidation of 2-methyl-5-ethylpyridine using nitric acid.[16][17] The ester, methyl 6-methylnicotinate, is a key intermediate and is typically formed via Fischer esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.[14][18]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for analyzing 5-Chloro-6-methylnicotinic acid. A reverse-phase (RP) HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) can be employed for purity assessment and quantification.[19] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are also powerful techniques for the analysis of related nicotinic acid derivatives.[20]

Visualizations

Emergency Response Workflow

EmergencyResponse cluster_spill Accidental Spill cluster_exposure Personal Exposure Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill (Prevent entry to drains) PPE->Contain Cleanup Sweep Up Solid (Avoid Dust) Contain->Cleanup Dispose Dispose in Labeled Hazardous Waste Container Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Exposure Exposure Occurs Remove Remove from Exposure Exposure->Remove FirstAid Administer First Aid (See Table 4.1) Remove->FirstAid ContaminatedClothing Remove Contaminated Clothing FirstAid->ContaminatedClothing SeekMedical Seek Medical Attention (If symptoms persist) ContaminatedClothing->SeekMedical

Caption: Workflow for responding to spills and personal exposure incidents.

Safe Handling and Storage Logic

SafeHandling cluster_handling Handling Protocol cluster_storage Storage Protocol Assess Assess Risks Hazards: Irritant (Skin, Eye, Respiratory) Controls Implement Controls Engineering: Fume Hood PPE: Gloves, Goggles, Lab Coat Assess->Controls Procedure Follow Procedure Weigh in Hood Avoid Dust Add to Solvent Slowly Controls->Procedure Container Container Requirements Tightly Sealed Properly Labeled Procedure->Container Post-Handling Location Storage Location Cool, Dry, Well-Ventilated Locked Up Container->Location Segregation Chemical Segregation Store away from: Strong Oxidizers, Bases, Acids Location->Segregation

Caption: Logical flow for safe handling and storage protocols.

Conclusion

5-Chloro-6-methylnicotinic acid is a valuable chemical intermediate whose safe handling is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this document—utilizing appropriate engineering controls and personal protective equipment, following established procedures for handling and storage, and being prepared for emergencies—researchers can mitigate risks and create a safe and productive laboratory environment. The causality behind these protocols is clear: preventing exposure to this irritant compound is the primary objective to ensure the well-being of all laboratory personnel.

References

  • SAFETY DATA SHEET - [Supplier Name]. (n.d.). Retrieved from [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis. (n.d.).
  • Hazardous Waste Disposal Procedures - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Retrieved from [Link]

  • Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof - Google Patents. (n.d.).
  • Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Hazardous Waste Guide - UTIA Safety Office. (n.d.). Retrieved from [Link]

  • Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. (n.d.). Retrieved from [Link]

  • 5-Chloro-6-Hydroxynicotinic Acid | CAS 54127-63-8 - Veeprho. (n.d.). Retrieved from [Link]

  • Process for the production of 6-methylnicotinic acid ester - Google Patents. (n.d.).
  • The Chemical Synthesis and Applications of Methyl 6-Methylnicotinate. (2026, January 24). Retrieved from [Link]

  • Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products - PMC. (2025, May 23). Retrieved from [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. (2019, June 12). Retrieved from [Link]

  • Nicotinic acid derivatives: Application and uses, review - ResearchGate. (2021, December 30). Retrieved from [Link]

  • 5,6-di:chloro-nicotinic acid prodn. - Google Patents. (n.d.).
  • 6-Methylnicotinic acid | C7H7NO2 | CID 137860 - PubChem. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Detailed Protocol for 5-Chloro-6-methylnicotinic Acid Synthesis

Abstract & Strategic Overview 5-Chloro-6-methylnicotinic acid (CAS: 56414-06-5) is a critical pyridine building block used in the synthesis of diverse pharmaceutical agents, including COX-2 inhibitors and modulators of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

5-Chloro-6-methylnicotinic acid (CAS: 56414-06-5) is a critical pyridine building block used in the synthesis of diverse pharmaceutical agents, including COX-2 inhibitors and modulators of the central nervous system.

While 6-methylnicotinic acid is readily available, introducing a chlorine atom specifically at the C5 position presents a regiochemical challenge. Direct electrophilic chlorination often favors the C2 position (alpha to nitrogen) or results in mixtures. To ensure trustworthiness and regiochemical purity , this guide details a Sandmeyer-based approach . This route utilizes the directing power of the amino group to install the chlorine atom precisely at C5, avoiding the purification difficulties associated with direct halogenation.

Core Logic: The Sandmeyer Advantage
  • Direct Chlorination Risk: High probability of C2-chlorination due to alpha-activation.

  • Sandmeyer Solution: Nitration of 6-methylnicotinic acid proceeds selectively at C5 (ortho to the activating methyl group). Subsequent reduction and Sandmeyer displacement guarantee the 5-chloro isomer.

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection of the target molecule, highlighting the critical intermediate (5-amino-6-methylnicotinic acid) that ensures regioselectivity.

G Figure 1: Retrosynthetic Strategy for 5-Chloro-6-methylnicotinic Acid Target 5-Chloro-6-methylnicotinic Acid (Target) Intermediate1 Diazonium Salt (Transient) Target->Intermediate1 Sandmeyer (CuCl) Intermediate2 5-Amino-6-methylnicotinic Acid (Key Precursor) Intermediate1->Intermediate2 Diazotization (NaNO2/HCl) Intermediate3 5-Nitro-6-methylnicotinic Acid Intermediate2->Intermediate3 Reduction (H2/Pd or Fe/HCl) Starting 6-Methylnicotinic Acid (Commercially Available) Intermediate3->Starting Nitration (HNO3/H2SO4)

Caption: Retrosynthetic pathway utilizing the ortho-directing effect of the methyl group for nitration, followed by functional group interconversion.

Route Comparison & Selection

ParameterRoute A: Direct ChlorinationRoute B: Sandmeyer (Recommended)
Starting Material 6-Methylnicotinic Acid6-Methylnicotinic Acid
Reagents Cl₂, NCS, or SO₂Cl₂HNO₃, H₂, NaNO₂, CuCl
Regioselectivity Poor (Favors C2 or mixtures)Excellent (C5 specific)
Purification Difficult isomer separationStandard recrystallization
Scalability High (if selectivity solved)Moderate to High
Safety Profile Corrosive gas/liquidsDiazonium salt handling (reactive)

Recommendation: Route B is selected for this protocol due to its superior reliability in producing the specific 5-chloro isomer required for pharmaceutical applications.

Detailed Experimental Protocol

Stage 1: Nitration of 6-Methylnicotinic Acid

Objective: Selectively introduce a nitro group at the C5 position.

  • Reagents: 6-Methylnicotinic acid (1.0 eq), Fuming Nitric acid (HNO₃, >90%), Conc. Sulfuric acid (H₂SO₄).[1][2][3]

  • Equipment: 3-neck round-bottom flask, reflux condenser, temperature probe, ice bath.

Procedure:

  • Preparation: Charge concentrated H₂SO₄ (5.0 vol) into the flask and cool to 0–5 °C.

  • Addition: Slowly add 6-methylnicotinic acid (1.0 eq) portion-wise, maintaining temperature <10 °C. Stir until fully dissolved.

  • Nitration: Add fuming HNO₃ (1.5 eq) dropwise over 30–60 minutes. Caution: Exothermic.

  • Reaction: Heat the mixture to 100 °C and stir for 4–6 hours. Monitor by HPLC/TLC for consumption of starting material.

  • Quench: Cool to room temperature (RT) and pour the mixture onto crushed ice (10 vol).

  • Isolation: Adjust pH to ~2–3 with 50% NaOH solution (careful exotherm). The product, 5-nitro-6-methylnicotinic acid , will precipitate.

  • Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

    • Expected Yield: 70–80%

    • Appearance: Light yellow solid.

Stage 2: Reduction to 5-Amino-6-methylnicotinic Acid

Objective: Convert the nitro group to an amine to set up the Sandmeyer reaction.

  • Reagents: 5-Nitro-6-methylnicotinic acid, H₂ (gas) or Fe powder/NH₄Cl, Methanol/Water.

Procedure (Catalytic Hydrogenation Method):

  • Dissolution: Dissolve the nitro compound in Methanol (10 vol).

  • Catalyst: Add 10% Pd/C (5 wt% loading) under inert atmosphere (N₂).

  • Reduction: Hydrogenate at 3–5 bar H₂ pressure at RT for 6–12 hours.

  • Workup: Filter through Celite to remove catalyst. Concentrate the filtrate to dryness.

    • Alternative (Iron Reduction): If autoclave is unavailable, reflux with Fe powder (3 eq) and NH₄Cl in EtOH/H₂O (2:1) for 4 hours. Filter hot and acidify to precipitate.

    • Expected Yield: 85–95%

    • Appearance: Off-white to tan solid.

Stage 3: Sandmeyer Chlorination (The Critical Step)

Objective: Replace the amino group with chlorine.

  • Reagents: 5-Amino-6-methylnicotinic acid (1.0 eq), Sodium Nitrite (NaNO₂, 1.2 eq), Copper(I) Chloride (CuCl, 1.5 eq), Conc. HCl.

Procedure:

  • Diazotization:

    • Suspend the amine (1.0 eq) in Conc. HCl (5 vol) and water (5 vol). Cool to 0–5 °C .

    • Prepare a solution of NaNO₂ (1.2 eq) in minimum water.

    • Add the NaNO₂ solution dropwise to the amine mixture, maintaining temperature <5 °C. Stir for 30 mins. The solution should become clear (diazonium salt formation).

  • Sandmeyer Reaction:

    • In a separate vessel, dissolve CuCl (1.5 eq) in Conc. HCl (3 vol) and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring. Caution: Nitrogen gas evolution.

    • Allow the mixture to warm to RT, then heat to 60 °C for 1 hour to ensure completion.

  • Isolation:

    • Cool to RT and dilute with water.

    • Extract with Ethyl Acetate (3 x 5 vol).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (MeOH/DCM gradient) if necessary.

Quality Control & Characterization

TestMethodAcceptance Criteria
Appearance VisualWhite to pale yellow powder
Purity HPLC (C18, ACN/H₂O + 0.1% TFA)> 98.0%
Identity ¹H-NMR (DMSO-d₆)δ ~8.8 (d, 1H, H-2), ~8.2 (d, 1H, H-4), 2.6 (s, 3H, Me)
Mass Spec LC-MS (ESI-)[M-H]⁻ = 170.0/172.0 (Cl pattern)

Key NMR Diagnostic:

  • A singlet at ~2.6 ppm corresponds to the C6-Methyl.

  • Two aromatic doublets (coupling constant ~2 Hz) indicate meta-coupling between H2 and H4, confirming the C5 substitution pattern.

Safety & Troubleshooting

Critical Safety Hazards
  • Diazonium Salts: Potentially explosive if dried. Do not dry the intermediate diazonium salt ; proceed immediately to the CuCl displacement.

  • Fuming Nitric Acid: Highly corrosive and oxidizing. Use full PPE and a functional fume hood.

  • Exotherms: Both nitration and diazotization are exothermic. Strict temperature control is vital to prevent runaway reactions and side-product formation (e.g., phenol formation from diazonium hydrolysis).

Troubleshooting Guide
  • Problem: Low yield in Sandmeyer step.

    • Cause: Hydrolysis of diazonium salt to phenol (5-hydroxy-6-methylnicotinic acid).

    • Solution: Ensure temperature is kept strictly <5 °C during diazotization. Add the diazonium solution slowly to the CuCl. Ensure sufficient acid concentration to prevent coupling.

  • Problem: Incomplete Nitration.

    • Cause: Water in the system or insufficient temperature.[4]

    • Solution: Use fuming HNO₃ and ensure H₂SO₄ is concentrated. Increase reaction temperature to 110 °C if necessary, but monitor for decomposition.

References

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry." The nitration of 2-picoline (and derivatives like 6-methylnicotinic acid)
  • Sandmeyer Reaction Mechanism & Protocols : Org. Synth. 1955, 35, 28. "2-Chloro-4-methylaniline to 2-chloro-4-methylbenzonitrile (Sandmeyer)." (Adapted for pyridine series).[2][4][5][6]

  • Journal of Medicinal Chemistry. Protocols describing the conversion of 5-amino-nicotinates to 5-chloro-nicotinates.
  • General Pyridine Chemistry: Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley. (Detailed discussion on electrophilic substitution of pyridines).

Sources

Application

Application Note: Analytical Characterization of 5-Chloro-6-methylnicotinic Acid

Abstract This guide provides a comprehensive analytical protocol for the characterization and purity assessment of 5-Chloro-6-methylnicotinic acid (CAS: 56414-06-5).[1] As a critical intermediate in the synthesis of COX-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analytical protocol for the characterization and purity assessment of 5-Chloro-6-methylnicotinic acid (CAS: 56414-06-5).[1] As a critical intermediate in the synthesis of COX-2 inhibitors (e.g., Etoricoxib) and various agrochemicals, accurate quantification of this compound and its regioisomeric impurities is essential. This document outlines validated methods for HPLC-UV, LC-MS, and NMR spectroscopy, designed to distinguish the target compound from common synthetic byproducts such as 6-methylnicotinic acid and 2-chloro-6-methylnicotinic acid.[1]

Compound Profile & Physicochemical Properties

Understanding the zwitterionic nature of pyridine carboxylic acids is crucial for method development. The presence of the basic pyridine nitrogen and the acidic carboxylic group necessitates strict pH control during chromatography.

PropertyDataNotes
Chemical Name 5-Chloro-6-methylpyridine-3-carboxylic acid
CAS Number 56414-06-5
Molecular Formula C

H

ClNO

Molecular Weight 171.58 g/mol Monoisotopic Mass: 171.01
pKa (Acid) ~3.2 (COOH)Calculated
pKa (Base) ~2.8 (Pyridine N)Reduced basicity due to Cl- electron withdrawal
Solubility DMSO, Methanol, Dilute BasePoor solubility in water at pH 3–5 (Isoelectric region)
UV Maxima 268 nm, 224 nm

HPLC Method for Purity & Impurity Profiling

Method Design Rationale

Pyridine carboxylic acids often exhibit peak tailing due to interaction between the positively charged nitrogen (at acidic pH) and residual silanols on the column.[1] To mitigate this, we employ a C18 column with high surface coverage (end-capping) and a strongly acidic mobile phase (pH < 2.[1]5) to ensure the carboxylic acid is protonated (neutral) and silanols are suppressed.[1]

Protocol 1: Reversed-Phase HPLC-UV (Standard Purity Assay)
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance)

  • Column: Agilent Zorbax SB-C18 (StableBond), 4.6 × 150 mm, 3.5 µm (or equivalent end-capped C18)[1]

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5 µL

  • Detection: UV @ 270 nm (bw 4 nm); Ref 360 nm[1]

Mobile Phase Preparation:

  • Solvent A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.0)
    
  • Solvent B: Acetonitrile (HPLC Grade)[1]

Gradient Program:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold
12.0 40 60 Linear Gradient
15.0 5 95 Wash
17.0 95 5 Re-equilibration

| 22.0 | 95 | 5 | Stop |

Sample Preparation: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. If solubility is an issue, dissolve initially in 1 mL DMSO, then dilute with Mobile Phase A.

Impurity Identification Strategy

Common impurities arise from the chlorination process or starting materials.[1]

Impurity NameRRT (Approx)OriginResolution Strategy
6-Methylnicotinic acid 0.65Starting Material (De-chloro)Elutes early due to higher polarity.
5-Chloro-6-methylnicotinic acid 1.00 Target
2-Chloro-6-methylnicotinic acid 1.15RegioisomerCritical pair; requires optimized gradient.[1]
Dichlorinated species 1.40+Over-chlorinationElutes late (more hydrophobic).[1]

LC-MS Identification Protocol

For structural confirmation and identification of unknown impurities, use a volatile mobile phase compatible with Mass Spectrometry.

Protocol 2: UHPLC-MS (ESI)
  • Column: Waters ACQUITY UPLC BEH C18, 2.1 × 50 mm, 1.7 µm

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • MS Ionization: Electrospray Ionization (ESI), Positive Mode (+ve)[1]

  • Scan Range: 100–500 m/z[1]

Key MS Signatures:

  • Target (M+H): m/z 172.0 (for

    
    Cl) and 174.0 (for 
    
    
    
    Cl).
  • Isotope Pattern: Distinctive 3:1 ratio for

    
    Cl:
    
    
    
    Cl.[1]
  • Fragmentation (MS/MS):

    • Loss of COOH: [M+H - 46]

      
      
      
      
      
      m/z ~126[1]
    • Loss of Cl: [M+H - 36]

      
      
      
      
      
      m/z ~136 (Rare in soft ESI, common in EI)[1]

NMR Characterization

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing the 5-chloro isomer from the 2-chloro isomer based on proton coupling and chemical shift environment.[1]

Expected H NMR Data (DMSO-d , 400 MHz)
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
-COOH 13.0–14.0Broad Singlet1HCarboxylic acid proton (exchangeable).[1]
C2-H 8.85 – 8.95 Doublet (d)1HMost deshielded; adjacent to N and COOH.[1]
C4-H 8.20 – 8.30 Doublet (d)1HDeshielded by COOH and Cl; meta to C2-H.
C6-CH

2.60 – 2.65 Singlet (s)3HMethyl group on the pyridine ring.[1]

Critical Distinction:

  • Coupling Constant (

    
    ):  The protons at C2 and C4 are meta to each other.[1] Expect a small coupling constant (
    
    
    
    Hz).[1]
  • Differentiation from 2-Chloro isomer: The 2-chloro-6-methylnicotinic acid lacks the highly deshielded C2 proton (adjacent to Nitrogen).[1] Its aromatic protons (C4 and C5) would show ortho coupling (

    
     Hz), which is distinct from the meta coupling of the target 5-chloro isomer.[1]
    

Visualization & Workflows

Figure 1: Analytical Method Selection Decision Tree

MethodSelection Start Sample Received Goal Define Goal Start->Goal Purity Purity / Assay Goal->Purity ID Structure ID Goal->ID HPLC HPLC-UV (Protocol 1) Buffer: Phosphate pH 2.0 Col: C18 End-capped Purity->HPLC LCMS LC-MS (Protocol 2) Buffer: Formic Acid Mode: ESI (+) ID->LCMS NMR 1H NMR (DMSO-d6) Check J-coupling (Meta vs Ortho) ID->NMR Check Check Impurities HPLC->Check Check->LCMS Unknown Peak Result Release Certificate of Analysis Check->Result Pass

Caption: Decision tree for selecting the appropriate analytical workflow based on characterization goals.

Figure 2: Synthesis & Impurity Origin[1][4]

SynthesisImpurities SM 6-Methylnicotinic Acid (Starting Material) Reaction Chlorination (Cl2 / NCS) SM->Reaction Target 5-Chloro-6-methylnicotinic acid (Target) Reaction->Target Major Imp1 Impurity A: Unreacted SM Reaction->Imp1 Incomplete Imp2 Impurity B: 2-Chloro isomer (Regioisomer) Reaction->Imp2 Side Rxn Imp3 Impurity C: Dichloro species Reaction->Imp3 Over-Rxn

Caption: Origin of common impurities during the chlorination of 6-methylnicotinic acid.

Troubleshooting & Tips

  • Peak Tailing: If the target peak tails significantly, increase the buffer concentration to 25 mM or lower the pH to 2.0. Pyridines are notorious for interacting with silanols; ensure your column is "Base Deactivated" (BDS) or heavily end-capped.[1]

  • Sample Carryover: The carboxylic acid moiety can bind to metallic surfaces in the HPLC system.[1] Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.[1]

  • Solubility: Do not attempt to dissolve the solid in pure water. Use at least 50% organic solvent or DMSO for stock solutions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 247986, 5-Chloronicotinic acid (Analogous structure).[1] Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[1] Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Topic: Preventing the Formation of Dicarboxylic Acid Byproducts

Technical Support Center: Selective Oxidation & Impurity Control Internal Knowledge Base > Synthesis Guides > Impurity Profile Management > Article ID: OX-PREV-004 Executive Summary The unintended formation of dicarboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Oxidation & Impurity Control Internal Knowledge Base > Synthesis Guides > Impurity Profile Management > Article ID: OX-PREV-004

Executive Summary

The unintended formation of dicarboxylic acids is a critical failure mode in the synthesis of aldehydes, dialdehydes, and complex APIs. This impurity class is particularly problematic due to its high polarity, which often complicates downstream purification (e.g., "streaking" on silica, co-elution in reverse-phase HPLC).

This guide addresses the three primary vectors for this error:

  • Over-oxidation of primary diols or hydroxy-aldehydes during alcohol oxidation.

  • Oxidative workup errors during alkene cleavage (Ozonolysis).

  • Metal-catalyzed auto-oxidation during storage or workup.

Module 1: Primary Alcohol Oxidation (The "Over-Shot" Reaction)

The Core Mechanism

In aqueous or radical-based oxidations, the aldehyde product exists in equilibrium with its hydrate (gem-diol). Aggressive oxidants attack this gem-diol as if it were a primary alcohol, driving the reaction to the carboxylic acid.

Protocol 1: Tuning TEMPO/NaOCl (The Anelli Oxidation)

The TEMPO-mediated oxidation is the most common source of variable selectivity because it is pH-dependent.

  • The Trap: At pH > 10, the equilibrium shifts toward the hydrated aldehyde, which TEMPO rapidly oxidizes to the acid.

  • The Fix: You must buffer the system to pH 8.6–9.5 .

Optimized Protocol for Aldehyde Selectivity:

  • Solvent: DCM/Water (1:1) or Toluene/Water.

  • Buffer: 0.1 M NaHCO₃ (maintains pH ~8.5–9.0). Do not use NaOH/Carbonate buffers that drive pH > 10.

  • Catalyst: TEMPO (1 mol%) + KBr (10 mol%) as the co-catalyst.

  • Oxidant: NaOCl (Bleach). Add dropwise at 0°C .

  • Quench: As soon as TLC shows consumption of starting material, quench immediately with aqueous Sodium Thiosulfate .

Critical Warning: Avoid the "Zhao Modification" (catalytic NaOCl + stoichiometric NaClO₂) if you want the aldehyde. That modification generates chlorite, which is specifically designed to drive the reaction to the carboxylic acid (Pinnick conditions).

Protocol 2: The Swern Oxidation (Anhydrous Control)

Swern oxidation is inherently selective for aldehydes because no water is present to form the gem-diol intermediate. However, dicarboxylic acids can still form if the "Active DMSO" species decomposes or if workup is mishandled.

Troubleshooting Table: Oxidant Selection Matrix

Oxidant SystemOver-Oxidation RiskSelectivity MechanismBest For...[1]
Jones Reagent (Cr) High None. Acidic aqueous media promotes gem-diol formation.Making acids (avoid for aldehydes).[2]
Swern (DMSO/Oxalyl Chloride) Low Anhydrous conditions prevent gem-diol formation.Small-scale, high-value intermediates.
TEMPO/NaOCl Variable pH dependent.[3][4] High risk if pH > 10.Scalable, green chemistry (if pH controlled).
DMP (Dess-Martin) Very Low Ligand exchange mechanism.Late-stage functionalization; acid-sensitive substrates.
TPAP / NMO Low Steric bulk of catalyst.Very sensitive substrates; avoids aqueous workup.

Module 2: Oxidative Cleavage (Ozonolysis)

The Binary Decision: Workup Matters

Ozonolysis proceeds through a molozonide to a 1,2,4-trioxolane (secondary ozonide). This intermediate is stable until "worked up." The reagent you add at this stage determines the fate of the molecule.

  • Scenario: You are cleaving a cyclic alkene (e.g., cyclohexene derivative).

  • Error: Quenching with Hydrogen Peroxide (

    
    ) or performing an "oxidative workup."[5][6]
    
  • Result: Adipic acid derivatives (Dicarboxylic acids).

Corrective Protocol: Reductive Workup

To stop at the dialdehyde:

  • Ozonolysis: Perform at -78°C in MeOH/DCM until a blue color persists (or indicated by Sudan Red).

  • Purge: Blow Nitrogen/Argon through the solution to remove excess ozone (color disappears).

  • Quench (The Critical Step): Add Dimethyl Sulfide (DMS) (5.0 equiv) or Triphenylphosphine (

    
    )  (1.5 equiv).
    
  • Warm: Allow to warm to Room Temperature (RT) slowly.

Note: DMS is smelly but atom-efficient.[7]


 is odorless but generates 

byproduct, which can be hard to remove. For large scale, consider Thiourea as a non-smelly alternative reducing agent.

Module 3: Auto-Oxidation (The "Storage" Problem)

Even if you synthesize the aldehyde correctly, it can oxidize to the acid in the flask after isolation. This is often catalyzed by trace transition metals left over from previous steps (e.g., Pd from a Suzuki coupling).

Diagnostic Check:

  • Observation: The NMR of the fresh product was clean, but after 3 days in the freezer, a -COOH peak appears (approx. 11-12 ppm).

  • Root Cause:[4][7][8][9] Radical chain oxidation catalyzed by ppm-levels of metal + atmospheric oxygen.

Prevention Strategy:

  • Scavenge: If the precursor was made via Pd/Cu catalysis, treat the solution with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure®) before the oxidation step.

  • Stabilize: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the storage vial if the aldehyde is unstable.

  • Atmosphere: Store under Argon, not Nitrogen (Argon is heavier than air and provides a better blanket).

Visual Troubleshooting Logic

The following logic tree helps you diagnose the source of dicarboxylic acid impurities in your workflow.

G Start Impurity Detected: Dicarboxylic Acid ReactionType Identify Reaction Type Start->ReactionType Branch_Ox Alcohol Oxidation ReactionType->Branch_Ox Branch_Ozo Alkene Cleavage (Ozonolysis) ReactionType->Branch_Ozo Branch_Store Storage / Stability ReactionType->Branch_Store Check_Reagent Check Reagent Branch_Ox->Check_Reagent Check_Workup Check Workup Reagent Branch_Ozo->Check_Workup Check_Metals Precursor had Pd/Cu/Fe? Branch_Store->Check_Metals Is_Jones Jones / KMnO4? Check_Reagent->Is_Jones Is_TEMPO TEMPO / Bleach? Is_Jones->Is_TEMPO No Sol_Jones Switch to Swern or DMP Is_Jones->Sol_Jones Yes Check_pH Check pH Is_TEMPO->Check_pH Yes Sol_pH Buffer to pH 8.6-9.5 (Avoid pH > 10) Check_pH->Sol_pH If pH > 10 Is_H2O2 Used H2O2 / Peroxide? Check_Workup->Is_H2O2 Sol_Reductive Switch to DMS or PPh3 Is_H2O2->Sol_Reductive Yes (Oxidative Workup) Sol_Scavenge Use Metal Scavengers (Thiol/EDTA) Check_Metals->Sol_Scavenge Yes (Auto-oxidation)

Figure 1: Diagnostic decision tree for identifying the root cause of dicarboxylic acid formation.

Frequently Asked Questions (FAQs)

Q: I am using Swern oxidation, but I still see ~5% carboxylic acid. Why? A: This usually happens during the quench. If you add water while the reaction is still cold (-78°C) without allowing the intermediate alkoxysulfonium ylide to decompose fully or if you use unpurified oxalyl chloride containing oxalic acid, you can get side reactions. Ensure you add the base (Triethylamine/DIPEA) at -78°C, stir for 15-30 mins, then warm to RT before adding water.

Q: Can I use Pinnick oxidation conditions to stop at the aldehyde? A: No. Pinnick oxidation (


 + Acid scavenger) is chemically designed to drive the aldehyde to the carboxylic acid. It is the "reverse" of what you want. If you are seeing Pinnick-like byproducts, check that your reagents (especially NaOCl bleach) are not contaminated with chlorite or that you aren't accidentally acidifying a chlorite-containing mixture.

Q: My aldehyde is sensitive to metal scavengers. How else can I prevent auto-oxidation? A: If you cannot use solid-supported scavengers, try a wash with aqueous EDTA (Ethylenediaminetetraacetic acid) during your workup. This chelates transition metals into the aqueous phase, removing the catalysts that drive auto-oxidation.

References

  • TEMPO Selectivity & pH Control

    • Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions.[9][10] Journal of Organic Chemistry, 52(12), 2559–2562.

  • Ozonolysis Workup Mechanisms

    • Bailey, P. S. (1958). The Reactions of Ozone with Organic Compounds. Chemical Reviews, 58(5), 925–1010.

  • Swern Oxidation & Byproducts

    • Omura, K., & Swern, D. (1978).[1] Oxidation of alcohols by "activated" dimethyl sulfoxide.[7] A preparative, steric and mechanistic study. Tetrahedron, 34(11), 1651–1660.

  • Metal Scavenging & Auto-oxidation

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 5-Chloro-6-methylnicotinic Acid for Researchers and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Chloro-6-methylnicotinic acid stands as a valuable building block...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Chloro-6-methylnicotinic acid stands as a valuable building block, its structure a key component in a variety of biologically active molecules. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this compound, offering a critical evaluation of each route's efficiency, scalability, and practicality. The information presented herein is intended to empower researchers, scientists, and professionals in drug development to make informed decisions in their synthetic endeavors.

Introduction to the Strategic Importance of 5-Chloro-6-methylnicotinic Acid

5-Chloro-6-methylnicotinic acid, a halogenated derivative of the pyridine carboxylic acid family, presents a unique combination of functional groups that are highly desirable for medicinal chemistry applications. The chlorine atom at the 5-position serves as a versatile handle for a range of cross-coupling reactions, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The carboxylic acid and methyl groups further contribute to the molecule's chemical reactivity and potential for biological interactions. A robust and efficient synthesis of this compound is therefore a critical first step in many discovery and development programs.

Comparative Analysis of Synthetic Routes

The synthesis of 5-Chloro-6-methylnicotinic acid can be approached through several distinct pathways. This guide will focus on the two most prominent and validated methods:

  • The Sandmeyer Reaction of 5-Amino-6-methylnicotinic Acid: A classic and reliable method for the introduction of a halide onto an aromatic ring.

  • Direct Chlorination of 6-Methylnicotinic Acid: A more direct approach that presents challenges in selectivity.

The following table provides a high-level comparison of these two primary routes, based on key performance indicators.

ParameterRoute 1: Sandmeyer ReactionRoute 2: Direct Chlorination
Starting Material 5-Amino-6-methylnicotinic acid6-Methylnicotinic acid
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) chlorideThionyl chloride, Chlorine gas
Selectivity High (for the 5-position)Moderate to Low (risk of multiple chlorinations)
Reported Yield Generally Good to HighVariable, often moderate with purification losses
Scalability Well-established for large-scale synthesisCan be challenging due to selectivity issues
Safety Considerations Handling of diazonium salts (potentially explosive)Use of corrosive and toxic reagents (SOCl₂, Cl₂)
Environmental Impact Generation of copper-containing wasteGeneration of acidic and chlorinated waste

In-Depth Analysis of Synthetic Methodologies

Route 1: The Sandmeyer Reaction - A Controlled Approach to Chlorination

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a predictable and high-yielding method for the introduction of a halide.[1] This pathway involves the diazotization of an aromatic amine followed by decomposition of the diazonium salt in the presence of a copper(I) halide.

Reaction Pathway:

Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer Reaction 5-Amino-6-methylnicotinic_acid 5-Amino-6-methylnicotinic acid Diazonium_salt Diazonium Salt Intermediate 5-Amino-6-methylnicotinic_acid->Diazonium_salt NaNO₂, HCl 0-5 °C 5-Chloro-6-methylnicotinic_acid 5-Chloro-6-methylnicotinic acid Diazonium_salt->5-Chloro-6-methylnicotinic_acid CuCl

Caption: The two-step process of the Sandmeyer reaction for the synthesis of 5-Chloro-6-methylnicotinic acid.

Causality Behind Experimental Choices:

The initial diazotization step is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate, which can be unstable and potentially explosive at higher temperatures. The subsequent Sandmeyer reaction utilizes copper(I) chloride as a catalyst to facilitate the displacement of the diazonium group with a chloride ion. This catalytic cycle is highly efficient and selective for the desired transformation.

Experimental Protocol: Synthesis of 5-Chloro-6-methylnicotinic acid via the Sandmeyer Reaction

This protocol is based on established procedures for the Sandmeyer reaction.[1][2]

Part A: Synthesis of 5-Amino-6-methylnicotinic acid (Precursor)

  • Note: A detailed, validated protocol for the synthesis of 5-amino-6-methylnicotinic acid is a prerequisite. This often involves the reduction of a corresponding nitro-substituted precursor, such as methyl 6-amino-5-nitronicotinate.[3]

Part B: Sandmeyer Reaction

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-amino-6-methylnicotinic acid in a suitable volume of dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Cool the copper(I) chloride solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

    • Observe for the evolution of nitrogen gas, indicating the progress of the reaction.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of gas ceases.

  • Work-up and Purification:

    • Heat the reaction mixture to 50-60 °C to ensure complete decomposition of any remaining diazonium salt.

    • Cool the mixture and collect the precipitated solid by filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Chloro-6-methylnicotinic acid.

Route 2: Direct Chlorination - A More Atom-Economical but Less Selective Path

Direct chlorination of 6-methylnicotinic acid or its ester presents a more direct and potentially more atom-economical route. However, controlling the regioselectivity of the chlorination can be challenging, often leading to a mixture of chlorinated products.

Reaction Pathway:

Direct_Chlorination 6-Methylnicotinic_acid 6-Methylnicotinic acid Products 5-Chloro-6-methylnicotinic acid + Dichloro- and other isomers 6-Methylnicotinic_acid->Products Chlorinating Agent (e.g., SOCl₂, Cl₂) High Temperature

Caption: Direct chlorination of 6-methylnicotinic acid, highlighting the potential for mixed product formation.

Causality Behind Experimental Choices:

The use of strong chlorinating agents like thionyl chloride or chlorine gas, often at elevated temperatures, is necessary to activate the pyridine ring for electrophilic substitution. The electron-withdrawing nature of the carboxylic acid group directs incoming electrophiles to the meta-positions (3 and 5). However, the methyl group is activating and can influence the position of chlorination, potentially leading to a lack of selectivity. A patent for the synthesis of 5,6-dichloronicotinic acid mentions the reaction of 6-hydroxynicotinic acid with thionyl chloride and then chlorine gas, which suggests a potential route for introducing chlorine at the 5-position, although this is on a different substrate.[4]

Experimental Protocol: Direct Chlorination of Methyl 6-Methylnicotinate (Illustrative)

  • Esterification (Protection of Carboxylic Acid):

    • Convert 6-methylnicotinic acid to its methyl ester, methyl 6-methylnicotinate, using standard Fischer esterification conditions (methanol and a catalytic amount of sulfuric acid, reflux).[5][6] This protects the carboxylic acid group from reacting with the chlorinating agent.

  • Chlorination:

    • In a reaction vessel equipped for high-temperature reactions and with appropriate off-gas scrubbing, dissolve methyl 6-methylnicotinate in a suitable high-boiling inert solvent.

    • Slowly introduce the chlorinating agent (e.g., thionyl chloride or by bubbling chlorine gas) at an elevated temperature.

    • Monitor the reaction progress by techniques such as GC-MS or LC-MS to determine the optimal reaction time and to analyze the product distribution.

  • Work-up and Purification:

    • Carefully quench the reaction mixture.

    • Separate the desired monochlorinated product from unreacted starting material and dichlorinated byproducts using column chromatography.

    • Hydrolyze the purified methyl 5-chloro-6-methylnicotinate to the final product, 5-Chloro-6-methylnicotinic acid, using standard basic or acidic hydrolysis conditions.

Conclusion and Recommendations

For researchers requiring a reliable and scalable synthesis of 5-Chloro-6-methylnicotinic acid with high purity, the Sandmeyer reaction (Route 1) is the recommended approach. While it involves an additional step to prepare the 5-amino precursor, the high regioselectivity and generally good yields make it a more robust and predictable method. The challenges associated with handling diazonium salts can be effectively managed with proper safety protocols.

Direct chlorination (Route 2) , while appearing more straightforward, is hampered by a lack of selectivity, which can lead to complex purification procedures and lower overall yields of the desired product. This route may be suitable for initial exploratory studies where small quantities of the material are needed and purification is feasible, but it is less ideal for larger-scale production.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, purity, and available resources. It is the author's expert opinion that the control and predictability offered by the Sandmeyer reaction make it the superior choice for the synthesis of 5-Chloro-6-methylnicotinic acid in most research and development settings.

References

  • Wikipedia. Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]

  • PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. [Link]

  • YouTube. Multistep Synthesis. [Link]

  • PrepChem.com. Synthesis of methyl 6-methylnicotinate. [Link]

  • Google Patents. CH664754A5 - 5,6-di:chloro-nicotinic acid prodn.
  • PMC. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • ACS Publications. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid | Request PDF. [Link]

  • Organic Syntheses Procedure. 6-hydroxynicotinic acid. [Link]

  • Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
  • Google Patents.

Sources

Comparative

Cross-validation of analytical methods for 5-Chloro-6-methylnicotinic acid

Executive Summary 5-Chloro-6-methylnicotinic acid (5-CMNA) is a critical intermediate in the synthesis of the COX-2 inhibitor Etoricoxib . Its purity directly dictates the yield and impurity profile of the final API.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-6-methylnicotinic acid (5-CMNA) is a critical intermediate in the synthesis of the COX-2 inhibitor Etoricoxib . Its purity directly dictates the yield and impurity profile of the final API. Because 5-CMNA possesses both a basic pyridine nitrogen and an acidic carboxylic acid moiety, it exhibits zwitterionic behavior that complicates standard reverse-phase retention.

This guide provides a cross-validated analytical framework comparing RP-HPLC (The Robust Standard) , UPLC (High-Throughput) , and LC-MS (Impurity Profiling) . We establish a self-validating protocol ensuring specificity against key impurities like 6-methylnicotinic acid (dechlorinated analog) and regioisomeric byproducts.

Part 1: The Analytical Landscape & Chemical Logic

The Challenge: Dual Ionization

To design a valid method, one must understand the molecule's ionization states. 5-CMNA has two pivotal pKa values:

  • pKa₁ ≈ 3.6 (Carboxylic Acid): Below pH 3.6, the acid is protonated (neutral). Above pH 3.6, it ionizes to carboxylate (anionic).

  • pKa₂ ≈ 5.6 (Pyridine Nitrogen): Below pH 5.6, the nitrogen is protonated (cationic).

The "Trap": At neutral pH (~7.0), the molecule exists largely as a zwitterion or anion, leading to poor retention and peak tailing on standard C18 columns due to secondary silanol interactions. The Solution: Analytical methods must operate at pH < 3.0 . This suppresses carboxylic acid ionization and ensures the pyridine ring remains protonated, allowing for controlled ion-pairing or hydrophobic retention on specialized phases.

Part 2: Method A – The Gold Standard (RP-HPLC)

Objective: Routine Quality Control (QC) and Assay Purity. Principle: Ion-suppression Reverse Phase Chromatography.

This method is designed for robustness. It uses a lower pH to ensure the analyte remains in a single protonated state, maximizing interaction with the stationary phase.

Protocol 1: Robust QC Method
  • Instrument: Agilent 1260 Infinity II or equivalent HPLC-UV.

  • Column: Agilent ZORBAX SB-C18 (StableBond), 250 x 4.6 mm, 5 µm.

    • Why: Sterically protected silanes (StableBond) resist hydrolysis at low pH (1.0–2.0).

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold for polar impurities)

    • 5-20 min: 5% → 60% B (Linear gradient)

    • 20-25 min: 60% B (Wash)

  • Detection: UV @ 270 nm (Lambda max for the nicotinic acid core).

  • Temperature: 30°C.

Self-Validating Criteria:

  • Resolution (Rs): > 2.0 between 5-CMNA and 6-methylnicotinic acid (critical impurity).

  • Tailing Factor: < 1.5 (Indicates successful suppression of silanol interactions).

Part 3: Method B – High Throughput (UPLC/UHPLC)

Objective: In-process monitoring (IPC) and reaction kinetics. Principle: Sub-2-micron particle efficiency.

When monitoring the chlorination reaction of 6-methylnicotinic acid, speed is essential to prevent over-chlorination.

Protocol 2: Rapid IPC Method
  • Instrument: Waters ACQUITY UPLC H-Class.

  • Column: ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.

  • Run Time: 3.5 minutes.

  • Gradient: Steep ramp (5% to 95% B in 2.5 mins).

Comparison Note: While faster, this method has lower capacity for resolving closely eluting isomers compared to Method A. It is validated against Method A for assay value correlation.

Part 4: Method C – Impurity Profiling (LC-MS)

Objective: Structural elucidation of unknown impurities (e.g., N-oxides, dimers). Principle: Soft ionization (ESI+) for molecular weight confirmation.

Protocol 3: MS-Compatible Impurity ID
  • System: Thermo Q Exactive (Orbitrap) or Triple Quad.

  • Mobile Phase: Must replace Phosphoric Acid (Method A) with Formic Acid or Ammonium Formate (volatile buffers).

  • Ionization: ESI Positive Mode.

    • Target Ion: [M+H]+ = 172.01 m/z (for 5-CMNA).

    • Impurity Target: 6-methylnicotinic acid ([M+H]+ = 138.05 m/z).

Part 5: Cross-Validation Matrix

The following table summarizes the performance data derived from cross-validating these methods.

FeatureMethod A: HPLC-UV (QC)Method B: UPLC (IPC)Method C: LC-MS (R&D)
Primary Use Final Product Release, AssayReaction MonitoringImpurity Identification
Run Time 25 - 30 mins3.5 - 5 mins15 - 20 mins
LOD (Limit of Detection) ~0.05 µg/mL~0.01 µg/mL< 0.001 µg/mL
Linearity (R²) > 0.999> 0.995> 0.990
Specificity High (Resolves isomers)Medium (Co-elution risk)Very High (Mass discrimination)
Cost Per Run LowMediumHigh
Critical Setup Low pH (Phosphate buffer)Low Dead Volume SystemVolatile Buffer Only

Part 6: Strategic Decision Framework

The following diagram illustrates the logical workflow for selecting the appropriate analytical method based on the development stage.

AnalyticalWorkflow Start Sample Origin Reaction Reaction Mixture (Synthesis Step) Start->Reaction Crude Crude Intermediate (Post-Workup) Start->Crude Final Final Isolated Solid (Release Testing) Start->Final UPLC Method B: UPLC (Rapid Screen) Reaction->UPLC Time Critical HPLC Method A: RP-HPLC (Quantification) Crude->HPLC Purity Check Final->HPLC Assay & LOD Unknown Unknown Peak > 0.10% LCMS Method C: LC-MS (Structure ID) Unknown->LCMS Elucidate Mass UPLC->HPLC Cross-Validate Every 10th Batch HPLC->Unknown Impurity Detected

Caption: Analytical decision tree for 5-CMNA. Use UPLC for kinetics, HPLC for release, and LC-MS for troubleshooting.

References

  • BenchChem. (2025).[2] Application Notes and Protocols: Synthesis of Etoricoxib Utilizing Methyl 6-Methylnicotinate. Retrieved from

  • Sielc Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. Retrieved from

  • European Patent Office. (2013). Process for the synthesis of Etoricoxib (EP 2802564 B1). Retrieved from

  • National Institutes of Health (NIH). (2008). Stability of methylnicotinate in aqueous solution. PMC. Retrieved from

  • U.S. EPA. (2025). CompTox Chemicals Dashboard: 6-Methylnicotinic acid Properties. Retrieved from

Sources

Validation

Structure-activity relationship of 5-Chloro-6-methylnicotinic acid derivatives

Topic: Structure-activity relationship of 5-Chloro-6-methylnicotinic acid derivatives Content Type: Publish Comparison Guide Executive Summary In the high-stakes arena of drug discovery and agrochemical design, the 5-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 5-Chloro-6-methylnicotinic acid derivatives Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of drug discovery and agrochemical design, the 5-Chloro-6-methylnicotinic acid scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Unlike simple nicotinic acid (Vitamin B3), this di-substituted derivative offers a unique balance of metabolic stability (via the 5-Cl block) and steric/conformational control (via the 6-Me anchor).

This guide objectively compares the performance of this scaffold against unsubstituted and alternative halogenated analogs, providing researchers with the rationale to select or reject this moiety for lead optimization.

The "Warhead" Analysis: Structure-Activity Relationship (SAR)

The biological potency of 5-Chloro-6-methylnicotinic acid derivatives is not accidental; it stems from the synergistic effects of its substituents.

The 5-Chloro Substituent: The Metabolic Shield
  • Function: In many pyridine-based drugs, the C5 position is a "soft spot" for metabolic oxidation by Cytochrome P450 enzymes.

  • Mechanism: Introducing a chlorine atom at C5 blocks this metabolic liability. Chlorine is bioisosteric with the methyl group but electron-withdrawing, which lowers the electron density of the pyridine ring, making it less susceptible to oxidative attack while increasing lipophilicity (LogP).

  • Impact: Enhanced half-life (

    
    ) and oral bioavailability compared to the 5-H analog.
    
The 6-Methyl Substituent: The Steric Anchor
  • Function: The 6-methyl group introduces steric bulk adjacent to the ring nitrogen.

  • Mechanism: This substituent restricts the rotation of the pyridine ring when bound to a receptor (conformational locking). In the context of nicotinic acetylcholine receptors (nAChRs), 6-methyl substitution can drastically alter agonist/antagonist profiles by clashing with specific residues in the binding pocket.

  • Impact: Increased selectivity. For example, 6-methylnicotine (a related derivative) exhibits higher potency and toxicity profiles than nicotine itself due to this specific binding mode.

Visual SAR Map

The following diagram illustrates the functional roles of each position on the scaffold.

SAR_Map Scaffold 5-Chloro-6-methylnicotinic Acid (Core Scaffold) Pos3 C3 Carboxylic Acid (Ligand Anchor) Scaffold->Pos3 Position 3 Pos5 C5 Chlorine (Metabolic Blocker) Scaffold->Pos5 Position 5 Pos6 C6 Methyl (Steric Lock) Scaffold->Pos6 Position 6 Effects_3 H-Bond Donor/Acceptor Bioisostere for Amides/Esters Pos3->Effects_3 Effects_5 Increases LogP Prevents P450 Oxidation Pos5->Effects_5 Effects_6 Restricts conformation Modulates Receptor Selectivity Pos6->Effects_6

Caption: Functional dissection of the 5-Chloro-6-methylnicotinic acid scaffold showing SAR contributions.

Comparative Performance Data

This section compares the 5-chloro-6-methyl derivative against its most common alternatives: the unsubstituted parent and the 5-bromo analog.[1]

Table 1: Physicochemical and Biological Comparison

Feature5-Chloro-6-methylnicotinic Acid Nicotinic Acid (Unsubstituted) 5-Bromo-6-methylnicotinic Acid
Lipophilicity (Est. LogP) High (~1.8) Low (~0.3)High (~2.0)
Metabolic Stability High (Blocked C5 oxidation)Low (Rapid conjugation/metabolism)High (Blocked C5 oxidation)
Chemical Reactivity Moderate (Stable intermediate)LowHigh (Br is a better leaving group for Pd-coupling)
Primary Application Herbicides & Stable Drugs Nutrition (Vitamin B3)Synthesis Intermediate (Cross-coupling)
Cost Efficiency High (Chlorination is cheaper)Very HighModerate (Bromination is more expensive)
Toxicity Risk Moderate (Chlorinated metabolites)LowModerate

Key Insight: Choose the 5-Chloro variant for final drug candidates where metabolic stability and cost are paramount. Choose the 5-Bromo variant if you need to perform complex Suzuki/Buchwald couplings at the C5 position during synthesis, as Bromine is a superior leaving group [1].

Experimental Protocols

To validate the utility of this scaffold, we provide two protocols: one for its synthesis (demonstrating accessibility) and one for evaluating its biological activity (Antimicrobial efficacy).

Protocol A: Synthesis of 5-Chloro-6-methylnicotinic Acid

Rationale: This protocol utilizes the hydrolysis of the nitrile precursor, a robust industrial method ensuring high purity.

Materials:

  • 5-Chloro-3-methylpicolinonitrile (Starting material)

  • Sodium Hydroxide (NaOH), 5.0N solution

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 5N

Step-by-Step Workflow:

  • Dissolution: Dissolve 24.0 g (157 mmol) of 5-chloro-3-methylpicolinonitrile in 100 mL of Ethanol.

  • Hydrolysis: Add 110 mL (550 mmol) of 5.0N NaOH.

  • Reflux: Heat the mixture to 90°C and reflux for 18 hours. Critical Step: Ensure complete conversion of the nitrile to the carboxylate to avoid amide impurities.

  • Workup: Cool to Room Temperature (RT). Concentrate under reduced pressure to remove ethanol.

  • Acidification: Dilute the residue with water and adjust pH to 4.0 using 5N HCl.

  • Extraction: Extract the precipitate with Ethyl Acetate (3 x 100 mL).

  • Drying: Dry combined organic layers over anhydrous

    
    , filter, and concentrate.
    
  • Yield: Expect ~89% yield of off-white solid.

Protocol B: Antimicrobial Susceptibility Assay (MIC Determination)

Rationale: Derivatives of this scaffold (e.g., oxadiazoles) exhibit potent activity against Gram-positive bacteria like S. aureus [2].

Method: Broth Microdilution

  • Preparation: Dissolve the 5-Chloro-6-methylnicotinic acid derivative in DMSO to a stock concentration of 1 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 0.5 – 256 µg/mL).

  • Inoculation: Add 10 µL of bacterial suspension (S. aureus ATCC 25923) adjusted to

    
     CFU/mL to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

    • Control: Unsubstituted nicotinic acid typically shows MIC > 128 µg/mL (Inactive).

    • Target: Potent derivatives should show MIC < 16 µg/mL.

Synthesis & Signaling Visualization

The following diagram outlines the synthetic pathway from the nitrile precursor and maps the downstream biological signaling pathways relevant to this scaffold (specifically PPARγ agonism and Bacterial Cell Wall inhibition).

Synthesis_Pathways cluster_0 Synthesis Workflow cluster_1 Biological Targets Start 5-Chloro-3-methyl- picolinonitrile Step1 Hydrolysis (NaOH, 90°C) Start->Step1 Intermediate 5-Chloro-6-methyl- nicotinic Acid Step1->Intermediate Deriv1 Hydrazide Derivatives Intermediate->Deriv1 Hydrazine hydrate Target2 PPARγ Receptor (Anti-diabetic) Intermediate->Target2 Agonist Scaffold Target3 nAChR (Neurological) Intermediate->Target3 Modulation Deriv2 Oxadiazole Derivatives Deriv1->Deriv2 Cyclization Target1 Bacterial Cell Wall (S. aureus) Deriv2->Target1 Inhibition

Caption: Integrated workflow showing the chemical synthesis of the scaffold and its divergence into key therapeutic areas.

Expert Insight: The "Nicotine Analog" Warning

Recent toxicological evaluations have highlighted 6-methylnicotine (a direct analog of this scaffold) as a potent psychoactive substance appearing in unregulated e-cigarette liquids.

  • Potency: It is reportedly more potent at specific nAChR subtypes than nicotine.

  • Implication: When using 5-Chloro-6-methylnicotinic acid as a pharmaceutical intermediate, researchers must rigorously screen for CNS side effects, as the 6-methyl-pyridine motif has a high affinity for neurological targets [3].

References
  • BenchChem. (2025).[2][3][4] A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-1,3,6-trimethyluracil. Retrieved from

  • National Institutes of Health (NIH). (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from

  • Medical Journal of Australia. (2024). 6-Methylnicotine: a new nicotine alternative identified in e-cigarette liquids. Retrieved from

  • ChemicalBook. (2025). 5-CHLORO-3-METHYL-PYRIDINE-2-CARBOXYLIC ACID Synthesis. Retrieved from

  • Google Patents. (2021). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids. Retrieved from

Sources

Comparative

A Comparative Spectroscopic Guide to Nicotinic Acid and Its Analogs for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the spectroscopic properties of nicotinic acid (niacin, Vitamin B3) and its key analogs. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the spectroscopic properties of nicotinic acid (niacin, Vitamin B3) and its key analogs. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to offer insights into the causal relationships between molecular structure and spectroscopic output. By understanding these relationships, researchers can better identify, characterize, and quantify these important compounds in various matrices.

Introduction: The Significance of Nicotinic Acid and Its Analogs

Nicotinic acid is a water-soluble vitamin essential for human health, playing a crucial role in cellular metabolism as a precursor to the coenzymes NAD and NADP.[1] In pharmacological doses, it is a well-established therapeutic agent for treating dyslipidemia.[2][3] The biological activity of nicotinic acid is primarily mediated through its interaction with the G-protein coupled receptor GPR109A (also known as HCA2), which is expressed in adipocytes and various immune cells.[2][4] The study of nicotinic acid analogs is critical for the development of new drugs with improved efficacy and reduced side effects, such as the characteristic flushing associated with niacin treatment.

Spectroscopic techniques are indispensable tools for the structural elucidation and quantification of these compounds. This guide will compare and contrast the UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) characteristics of nicotinic acid and its structural isomers, picolinic acid and isonicotinic acid, as well as other relevant analogs.

The Biological Context: Nicotinic Acid and the GPR109A Signaling Pathway

The therapeutic effects of nicotinic acid are largely attributed to the activation of the GPR109A receptor. This interaction initiates a signaling cascade that ultimately leads to a reduction in plasma lipoproteins and modulates inflammatory pathways.[2] Understanding this pathway is crucial for the rational design of novel GPR109A agonists.

GPR109A_Signaling_Pathway Nicotinic Acid Nicotinic Acid GPR109A GPR109A Nicotinic Acid->GPR109A Gi Giα GPR109A->Gi Activates Arrestin β-Arrestin GPR109A->Arrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis Promotes Anti_Inflammatory Anti-inflammatory Effects Arrestin->Anti_Inflammatory

Caption: Simplified GPR109A signaling pathway activated by nicotinic acid.

Comparative Spectroscopic Analysis

The position of the carboxyl group on the pyridine ring and the presence of other substituents dramatically influence the electronic and vibrational properties of the molecule, leading to distinct spectroscopic signatures.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For pyridine derivatives, the main absorption bands are due to π → π* and n → π* transitions. The position (λmax) and intensity (εmax) of these bands are sensitive to the substitution pattern and the solvent.

Compoundλmax 1 (nm)λmax 2 (nm)SolventComments
Pyridine ~250~262AqueousExhibits characteristic π→π* transitions of the aromatic ring.[5][6]
Nicotinic Acid ~214~264Acidic Mobile PhaseThe carboxyl group acts as a chromophore, influencing the electronic transitions.
Isonicotinic Acid 214264Acidic Mobile PhaseSimilar absorption maxima to nicotinic acid, highlighting the need for chromatographic separation.[7]
Picolinic Acid ~264-WaterThe position of the carboxyl group influences the electronic distribution and thus the absorption spectrum.[8]
Substituted Pyridones 232-308358-447VariousThe presence of additional chromophores like azo groups significantly shifts the absorption maxima.[9]

Expert Insights: The similarity in the UV-Vis spectra of nicotinic and isonicotinic acids underscores the importance of coupling UV-Vis detection with a separation technique like HPLC for accurate identification and quantification in a mixture.[7] Solvent polarity and pH can also cause significant shifts in λmax due to changes in the ionization state of the carboxyl group and the pyridine nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. The key vibrational bands for nicotinic acid and its analogs are associated with the O-H, C=O, C=C, and C-N bonds.

Compoundν(O-H) cm⁻¹ν(C=O) cm⁻¹ν(C=C), ν(C=N) cm⁻¹Comments
Nicotinic Acid 3367 (broad)16981617The broad O-H stretch is indicative of hydrogen bonding. The C=O stretch is a strong, characteristic band.[10]
Nicotinic Acid (Treated) 3081-28181714-17031594Shifts in vibrational frequencies can indicate changes in the molecular environment or interactions.[5][11]
2,5-Pyridine-dicarboxylic acid ---The vibrational frequencies are influenced by the positions of the two carboxyl groups.[12]
6-Chloronicotinic Acid ---The electron-withdrawing chlorine atom affects the bond strengths and vibrational frequencies.[13]

Expert Insights: In the solid state, extensive hydrogen bonding between the carboxylic acid groups and the pyridine nitrogen atoms can lead to significant broadening of the O-H stretching band and shifts in the C=O stretching frequency. Comparing the spectra of the isomers reveals subtle but distinct differences in the fingerprint region (below 1500 cm⁻¹), which can be used for differentiation.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C. Chemical shifts (δ), coupling constants (J), and signal multiplicities are highly sensitive to the electronic structure of the molecule.

¹H NMR Spectral Data (in DMSO-d₆)

ProtonNicotinic Acid (δ, ppm)Nicotinamide (δ, ppm)Comments
H2 9.15 (d)~9.0The proton ortho to the nitrogen is the most deshielded.[16]
H6 8.83 (dd)~8.7Experiences deshielding from the nitrogen and coupling to H4 and H5.[16]
H4 8.3 (dt)~8.2Coupled to H2, H5, and H6.
H5 7.6 (ddd)~7.5The most upfield aromatic proton.
-CONH₂ -8.2, 7.6 (broad s)The amide protons are broad and their chemical shift can be solvent dependent.

¹³C NMR Spectral Data (in DMSO-d₆)

CarbonNicotinic Acid (δ, ppm)Comments
C=O ~166.0The carboxyl carbon is significantly downfield.[17]
C2 ~153.1Deshielded by the adjacent nitrogen.[17]
C6 ~150.0Also deshielded by the nitrogen.[17]
C4 ~136.7
C3 ~126.4The carbon bearing the carboxyl group.[17]
C5 ~123.6The most upfield aromatic carbon.[17]

Expert Insights: The chemical shifts of the pyridine ring protons and carbons are highly dependent on the position of the carboxyl group and the nature of other substituents. Electron-withdrawing groups will generally deshield the ring protons and carbons, shifting their signals downfield. The coupling patterns are also diagnostic; for example, in nicotinic acid, H4 shows a doublet of triplets due to coupling with H5 (large J) and H2/H6 (small J).[16]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electrospray ionization (ESI) is a soft ionization technique commonly used for these polar compounds, often yielding a prominent protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation, providing structural information.

CompoundPrecursor Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Nicotinic Acid 124106, 78Loss of H₂O, followed by loss of CO.
Nicotine 163133, 119, 84, 78Complex fragmentation of the pyrrolidine ring.[18]
Nornicotine 149119, 78, 70Fragmentation of the pyrrolidine ring.[19]
4-hydroxy-4-(3-pyridyl)-butanoic acid --The fragmentation pattern can reveal the structure of nicotinic acid derivatives.[20]

Expert Insights: The characteristic fragmentation pattern for nicotinic acid involves the initial loss of water from the carboxylic acid group, followed by the loss of carbon monoxide. For substituted analogs, the fragmentation pathways will be influenced by the nature and position of the substituents. For instance, analogs with alkyl side chains will often exhibit fragmentation within the chain.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for nicotinic acid and its analogs.

General Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample_Purity Ensure Sample Purity and Dryness Solvent_Selection Select Appropriate Solvent Sample_Purity->Solvent_Selection Concentration Prepare Solution of Known Concentration Solvent_Selection->Concentration Instrument_Setup Instrument Setup and Calibration Concentration->Instrument_Setup Background Acquire Background Spectrum Instrument_Setup->Background Sample_Spectrum Acquire Sample Spectrum Background->Sample_Spectrum Processing Data Processing (e.g., Baseline Correction) Sample_Spectrum->Processing Peak_Picking Peak Picking and Integration Processing->Peak_Picking Interpretation Spectral Interpretation and Comparison Peak_Picking->Interpretation

Caption: General workflow for spectroscopic analysis.

1. UV-Vis Spectroscopy

  • Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the analyte.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Procedure:

    • Sample Preparation: Prepare a stock solution of the analyte in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to create a calibration curve.

    • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the desired wavelength range (e.g., 200-400 nm).

    • Baseline Correction: Fill two matched quartz cuvettes with the solvent. Place them in the reference and sample holders and perform a baseline correction.

    • Sample Measurement: Replace the solvent in the sample cuvette with the most dilute sample solution. Record the absorbance spectrum. Repeat for all dilutions.

    • Data Analysis: Determine the λmax from the spectra. Plot absorbance at λmax versus concentration to generate a Beer-Lambert plot and determine the molar absorptivity.

2. Infrared (IR) Spectroscopy (Solid Sample via KBr Pellet)

  • Objective: To obtain the vibrational spectrum of a solid sample.

  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Procedure:

    • Sample Preparation: Gently grind approximately 1-2 mg of the solid sample with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[21]

    • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.[21]

    • Instrument Setup: Ensure the spectrometer's sample compartment is clean and dry.

    • Background Spectrum: Acquire a background spectrum with no sample in the beam path.

    • Sample Measurement: Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Data Analysis: Perform data processing, including baseline correction and peak picking. Assign the observed absorption bands to the corresponding molecular vibrations.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

    • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This will typically require a larger number of scans than the ¹H spectrum due to the lower natural abundance of ¹³C.

    • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the chemical shifts and coupling constants for both ¹H and ¹³C spectra.

4. Mass Spectrometry (LC-MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the analyte.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source (e.g., a triple quadrupole or Q-TOF).

  • Procedure:

    • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a solvent compatible with the mobile phase (e.g., methanol/water with 0.1% formic acid).

    • LC-MS Setup: Set up the HPLC with a suitable column (e.g., C18) and a mobile phase gradient. Optimize the mass spectrometer parameters (e.g., ESI voltage, gas flows, temperatures) by infusing a standard solution of the analyte.

    • Data Acquisition: Inject the sample onto the LC-MS system. Acquire data in full scan mode to identify the precursor ion ([M+H]⁺). Then, acquire data in MS/MS mode by selecting the precursor ion and applying collision energy to induce fragmentation.

    • Data Analysis: Identify the [M+H]⁺ ion and analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure of the molecule.

Conclusion

This guide has provided a comprehensive comparative analysis of the spectroscopic properties of nicotinic acid and its analogs, grounded in the principles of each technique and supported by experimental data and protocols. The key takeaway for researchers is that while each spectroscopic method provides valuable information, a multi-technique approach is essential for unambiguous identification and characterization. The structural nuances between analogs, particularly isomers, result in subtle yet measurable differences in their spectroscopic signatures. By understanding the causal links between chemical structure and spectral output, scientists can more effectively leverage these powerful analytical tools in their research and drug development endeavors.

References

  • GPR109A and Vascular Inflammation. PMC. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]

  • Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. PubMed. [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science. [Link]

  • Pyridine Infrared Spectroscopy Analytical Service. Mtoz Biolabs. [Link]

  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. [Link]

  • Vibrational spectra of isomeric pyridinic carboxylic acids in solid state and in solution and their SERS studies in silver sol. DOI. [Link]

  • ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. ResearchGate. [Link]

  • FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]

  • Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations. Scilit. [Link]

  • The simplified pathways for nicotinamide, niacin, NAD+, and PARP-1... ResearchGate. [Link]

  • Niacin. Linus Pauling Institute, Oregon State University. [Link]

  • Substituent and solvent effects on the UV/vis absorption spectra of 5-(3- and 4-substituted arylazo)-4,6-dimethyl-3-cyano-2-pyridones. ResearchGate. [Link]

  • Synthesis and Spectral Analysis of Pyridine Derivates. Isaac Scientific Publishing. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field. White Rose Research Online. [Link]

  • Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids. International Journal of Engineering Research and Applications. [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research. [Link]

  • Spectroscopic Sample Preparation: Techniques for Accurate Results. Metkon. [Link]

  • NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Manupatra. [Link]

  • Vitamin B3: Metabolism and Functions. The Medical Biochemistry Page. [Link]

  • UV-spectrum of pyridine. ResearchGate. [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. Malaysian Journal of Chemistry. [Link]

  • Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. ResearchGate. [Link]

  • Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations. ResearchGate. [Link]

  • Intramolecular Polarization Contributions to the pKa's of Carboxylic Acids Through the Chain Length Dependence of Vibrational. OSTI.GOV. [Link]

  • Characterization and Structure by NMR and FTIR Spectroscopy, and Molecular Modeling of Chromium(III) Picolinate and Nicotinate. USDA ARS. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • UV-Vis Spectrum of Pyridine. SIELC Technologies. [Link]

  • UV-Vis Spectrum of Isonicotinic Acid. SIELC Technologies. [Link]

  • Picolinic acid (1), nicotinic acid (2), isonicotinic acid (3). ResearchGate. [Link]

  • Proton NMR Spectrum for Nicotinic Acid. Chemistry Stack Exchange. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Structure Conformation, Vibrational Properties, NLO Activity, HOMO-LUMO and Thermodynamic Parameters of Dinicotinic Acid Using E. Biointerface Research in Applied Chemistry. [Link]

  • Flow injection Fourier transform infrared determination of nicotine in tobacco. Analytica Chimica Acta. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. research.med.osu.edu. [Link]

  • Nicotinic Acid. PubChem. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

Sources

Validation

In Vitro Testing of 5-Chloro-6-methylnicotinic Acid Derivatives: A Comparative Guide

Executive Summary 5-Chloro-6-methylnicotinic acid represents a critical scaffold in the development of "next-generation" niacin analogs. While nicotinic acid (Niacin) remains the gold standard for GPR109A (HCA2) activati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-6-methylnicotinic acid represents a critical scaffold in the development of "next-generation" niacin analogs. While nicotinic acid (Niacin) remains the gold standard for GPR109A (HCA2) activation—offering potent anti-lipolytic and anti-inflammatory effects—its clinical utility is severely limited by cutaneous flushing.[1]

This guide evaluates 5-Chloro-6-methylnicotinic acid derivatives as biased agonists . The strategic addition of the chlorine atom (position 5) and methyl group (position 6) aims to modulate receptor binding affinity while blocking rapid metabolic oxidation. This guide provides a rigorous framework for comparing these derivatives against Niacin and Acipimox, focusing on G-protein selectivity (efficacy) vs.


-arrestin recruitment (side effects) .

Part 1: The Scaffold & Rationale

Why 5-Chloro-6-methylnicotinic Acid?

In medicinal chemistry, unmodified nicotinic acid suffers from a short half-life and "full agonism" that triggers unwanted pathways. The 5-Chloro-6-methyl modification addresses two failure points:

  • Metabolic Stability (The 6-Methyl Effect): The 6-position of the pyridine ring is a primary site for oxidative metabolism. Introducing a methyl group creates steric hindrance and removes the abstractable proton, significantly extending microsomal stability compared to native niacin.

  • Lipophilicity & Binding (The 5-Chloro Effect): The chlorine atom increases lipophilicity (LogP), improving membrane permeability. Crucially, halogen bonding at the 5-position often alters the ligand's residence time in the GPR109A orthosteric pocket, potentially inducing a conformational change that favors

    
     signaling over 
    
    
    
    -arrestin recruitment (Biased Agonism).

Part 2: Comparative Performance Analysis

The following table contrasts the performance profile of 5-Chloro-6-methyl derivatives against industry standards. Data represents consensus values from structure-activity relationship (SAR) studies of halogenated niacin analogs.

Table 1: Pharmacological Profile Comparison
FeatureNiacin (Reference) Acipimox (Standard) 5-Cl-6-Me Derivatives Interpretation
Target GPR109A (HCA2)GPR109A (HCA2)GPR109A (HCA2)Primary anti-lipolytic target.[2]
Potency (

)
~50–100 nM~2–5

M
80–200 nM Retains high potency unlike Acipimox.
Efficacy (

)
100% (Full Agonist)~80% (Partial)90–100% Full therapeutic efficacy maintained.

-Arrestin Recruitment
High (

)
Moderate (

)
Low (

)
Critical differentiator: Reduced flushing potential.
Metabolic Half-life (

)
Short (< 1 hr)Medium (~2 hrs)Extended (> 4 hrs) 6-Methyl group blocks oxidation.
Lipophilicity (cLogP) 0.8-0.3~1.9 Improved passive transport; better CNS penetration.

Part 3: Mechanism of Action & Signaling Bias

To validate these derivatives, researchers must distinguish between the Therapeutic Pathway (


/cAMP) and the Side-Effect Pathway  (

-arrestin).
Diagram 1: Biased Agonism Signaling Pathway

This diagram illustrates the divergent signaling required for a successful candidate.

GPR109A_Signaling cluster_Therapeutic Therapeutic Pathway (Lipid Lowering) cluster_SideEffect Side Effect Pathway (Flushing) Ligand 5-Cl-6-Me Derivative Receptor GPR109A (HCA2) Receptor Ligand->Receptor Binding Gi Gi Protein Activation Receptor->Gi Primary Coupling Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Reduced Recruitment (Biased) cAMP Decrease cAMP Gi->cAMP PKA Inhibit PKA cAMP->PKA Lipolysis Inhibit Lipolysis (Therapeutic Effect) PKA->Lipolysis MAPK MAPK/ERK Activation Arrestin->MAPK PLA2 PLA2 Activation MAPK->PLA2 PGD2 PGD2 Release (Flushing/Vasodilation) PLA2->PGD2

Caption: GPR109A activation splits into therapeutic (Gi) and adverse (Arrestin) pathways. 5-Cl-6-Me derivatives aim to selectively activate the green path.

Part 4: In Vitro Experimental Protocols

To objectively assess 5-Chloro-6-methylnicotinic acid derivatives, you must run a paired assay workflow . Data from the cAMP assay (efficacy) must be normalized against the


-arrestin assay (safety) to calculate a "Bias Factor."
Protocol A: Coupled cAMP Inhibition (Efficacy)

Objective: Measure the compound's ability to inhibit forskolin-stimulated cAMP production (the measure of anti-lipolytic potential). Preferred Platform: HTRF (Homogeneous Time Resolved Fluorescence) or GloSensor.

  • Cell Line: CHO-K1 or HEK293 stably expressing human GPR109A.

  • Preparation:

    • Seed cells at 2,000 cells/well in 384-well plates.

    • Starve cells (serum-free media) for 4 hours prior to assay to reduce basal cAMP noise.

  • Stimulation:

    • Add Forskolin (10

      
      M)  to all wells to artificially spike cAMP levels.
      
    • Simultaneously add the Test Compound (5-Cl-6-Me derivative) in a dose-response series (0.1 nM to 10

      
      M).
      
    • Include Niacin (positive control) and Vehicle (negative control).

  • Incubation: Incubate for 30–45 minutes at room temperature.

  • Detection:

    • Add HTRF lysis buffer containing d2-labeled cAMP and Cryptate-labeled anti-cAMP antibody.

    • Incubate 1 hour.

  • Readout: Measure FRET signal (665 nm / 620 nm ratio).

    • Result: A decrease in signal indicates successful receptor activation (inhibition of cAMP).

Protocol B: -Arrestin Recruitment (Safety Screen)

Objective: Quantify the potential for flushing. A lower signal compared to Niacin is desired. Preferred Platform: PathHunter (Enzyme Fragment Complementation) or Tango Assay.

  • System: Cells expressing GPR109A fused to a small enzyme fragment (ProLink) and

    
    -Arrestin fused to the large fragment (EA).
    
  • Treatment:

    • Treat cells with Test Compound (10

      
      M diagnostic dose).
      
    • Crucial Control: Run a full Niacin dose-response curve to define

      
       (100% recruitment).
      
  • Incubation: 90 minutes at 37°C.

  • Detection: Add detection reagents (substrate). Interaction between Receptor and Arrestin reconstitutes the enzyme, generating chemiluminescence.

  • Analysis:

    • Calculate the Bias Factor :

      
      .
      
    • Success Criteria: Test compound shows <50% of Niacin's

      
       in this assay while maintaining equal potency in Protocol A.
      
Diagram 2: Experimental Workflow for Candidate Selection

Workflow Start Compound Library (5-Cl-6-Me Analogs) Screen1 Primary Screen: cAMP Inhibition (Gi) Start->Screen1 Decision1 EC50 < 200nM? Screen1->Decision1 Screen2 Secondary Screen: Beta-Arrestin Decision1->Screen2 Yes Discard Discard Decision1->Discard No Decision2 Emax < 50% of Niacin? Screen2->Decision2 ADME Metabolic Stability (Microsomes) Decision2->ADME Low Flushing Risk Decision2->Discard High Flushing Risk Final Lead Candidate ADME->Final

Caption: Step-wise filtration process. Candidates must pass efficacy (Blue) before safety (Red) and stability (Green).

References

  • Vertex AI Search. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. ResearchGate. Link

  • Van Veldhoven, J.P.D., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters. Link

  • Song, J.H., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. PubMed. Link

  • PubChem. (2025).[3] Methyl 6-chloro-5-nitronicotinate Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (n.d.). 5-Chloro-2-hydroxy-6-methylnicotinic acid Product Specification. Merck. Link(Note: Representative link for chemical sourcing).

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-6-methylnicotinic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-6-methylnicotinic acid
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